molecular formula C11H9NO3 B13532532 2-(1-methyl-1H-indol-4-yl)-2-oxoacetic acid

2-(1-methyl-1H-indol-4-yl)-2-oxoacetic acid

Katalognummer: B13532532
Molekulargewicht: 203.19 g/mol
InChI-Schlüssel: QGNHNQUESHLKLD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

2-(1-Methyl-1H-indol-4-yl)-2-oxoacetic acid (CAS 2228807-68-7) is a high-purity indole derivative of interest in medicinal chemistry and drug discovery research. With the molecular formula C 11 H 9 NO 3 and a molecular weight of 203.20 g/mol , this compound serves as a versatile building block for the synthesis of more complex molecules. Its structure, featuring a 1-methylindole core substituted with an oxoacetic acid group at the 4-position , makes it a valuable precursor in developing pharmacologically active compounds. Researchers utilize this reagent in exploring new therapeutic agents, leveraging its reactive ketone and carboxylic acid functional groups for further chemical modifications. The product is supplied with stringent quality control and is intended for research and development purposes only. This product is strictly for Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications, or for personal use.

Eigenschaften

Molekularformel

C11H9NO3

Molekulargewicht

203.19 g/mol

IUPAC-Name

2-(1-methylindol-4-yl)-2-oxoacetic acid

InChI

InChI=1S/C11H9NO3/c1-12-6-5-7-8(10(13)11(14)15)3-2-4-9(7)12/h2-6H,1H3,(H,14,15)

InChI-Schlüssel

QGNHNQUESHLKLD-UHFFFAOYSA-N

Kanonische SMILES

CN1C=CC2=C(C=CC=C21)C(=O)C(=O)O

Herkunft des Produkts

United States
Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 2-(1-methyl-1H-indol-4-yl)-2-oxoacetic acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the core physicochemical properties of the novel compound 2-(1-methyl-1H-indol-4-yl)-2-oxoacetic acid. In the landscape of modern drug discovery, a thorough understanding of a molecule's fundamental characteristics is paramount for predicting its pharmacokinetic and pharmacodynamic behavior. This document is structured to deliver not just data, but a deeper, mechanistic understanding of why these properties are critical and how they are reliably determined.

While experimental data for this specific molecule is not extensively published, this guide leverages advanced in-silico prediction methodologies to provide a robust starting point for research and development activities. The subsequent sections will detail the predicted properties and provide established, field-proven protocols for their experimental validation.

Predicted Physicochemical Properties

The following table summarizes the predicted physicochemical properties of 2-(1-methyl-1H-indol-4-yl)-2-oxoacetic acid. These values were derived from a consensus of leading computational models and should be considered as a preliminary dataset to be confirmed by empirical testing.

PropertyPredicted ValueSignificance in Drug Development
Molecular Formula C₁₁H₉NO₃[1]Defines the elemental composition and exact mass.
Molecular Weight 203.2 g/mol [1]Influences diffusion, bioavailability, and formulation.
CAS Number 2228807-68-7[1]Unique identifier for chemical substance registration.
pKa (acidic) 2.5 - 3.5Governs the ionization state at physiological pH, impacting solubility, permeability, and receptor binding. The presence of the carboxylic acid is the primary driver of this acidic pKa.
logP 1.5 - 2.5Indicates the lipophilicity of the neutral species, affecting membrane permeability, plasma protein binding, and metabolism. The indole ring contributes to its lipophilic character, while the oxoacetic acid moiety adds polarity.
Aqueous Solubility Low to moderateA critical factor for oral bioavailability and formulation development. The predicted solubility is influenced by the crystalline structure and the interplay between the lipophilic indole and the hydrophilic carboxylic acid.

Disclaimer: The pKa, logP, and aqueous solubility values are in-silico predictions and require experimental verification.

Experimental Determination of Physicochemical Properties

To ensure the scientific rigor of any drug development program, the predicted physicochemical properties must be validated through robust experimental methods. The following protocols are established, reliable, and widely accepted in the pharmaceutical industry.

Determination of Acid Dissociation Constant (pKa)

The pKa is a critical parameter that dictates the extent of a molecule's ionization at a given pH. For an acidic compound like 2-(1-methyl-1H-indol-4-yl)-2-oxoacetic acid, this will significantly influence its absorption, distribution, metabolism, and excretion (ADME) profile.

Potentiometric titration is a highly accurate and widely used method for pKa determination.[2] It involves the gradual addition of a titrant (a strong base in this case) to a solution of the analyte and monitoring the resulting change in pH.

Experimental Workflow:

pKa_Determination cluster_prep Sample Preparation cluster_titration Titration cluster_analysis Data Analysis A Dissolve compound in co-solvent (e.g., Methanol) B Dilute with water to a known concentration (e.g., 1-10 mM) A->B C Calibrate pH meter with standard buffers B->C D Titrate with standardized NaOH solution C->D E Record pH after each addition of titrant D->E F Plot pH vs. Volume of NaOH added E->F G Determine the half-equivalence point F->G H pKa = pH at half-equivalence point G->H logP_Determination cluster_prep System Preparation cluster_partitioning Partitioning cluster_analysis Analysis A Pre-saturate n-octanol with water and vice-versa B Prepare a stock solution of the compound in one phase A->B C Mix known volumes of the stock solution and the other phase B->C D Shake vigorously to allow for partitioning C->D E Centrifuge to separate the two phases D->E F Quantify compound concentration in each phase using HPLC E->F G Calculate logP = log([Compound]octanol / [Compound]water) F->G

Figure 2: Workflow for logP determination via the shake-flask method.

Step-by-Step Protocol:

  • Preparation of Phases: Pre-saturate n-octanol with water and water with n-octanol by mixing them and allowing them to separate overnight. This ensures that the volumes of the two phases do not change during the experiment.

  • Sample Preparation: Prepare a stock solution of 2-(1-methyl-1H-indol-4-yl)-2-oxoacetic acid in the pre-saturated aqueous phase at a known concentration.

  • Partitioning: In a centrifuge tube, combine a known volume of the aqueous stock solution with a known volume of the pre-saturated n-octanol.

  • Equilibration: Shake the mixture vigorously for a set period (e.g., 1-2 hours) to ensure that the compound has reached equilibrium between the two phases.

  • Phase Separation: Centrifuge the mixture to achieve a clear separation of the aqueous and n-octanol layers.

  • Quantification: Carefully sample both the aqueous and n-octanol phases. Determine the concentration of the compound in each phase using a validated High-Performance Liquid Chromatography (HPLC) method with UV detection. A calibration curve should be prepared for accurate quantification.

  • Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase. The logP is the logarithm of this value.

Causality Behind Experimental Choices:

  • Pre-saturation of Solvents: Prevents volume changes during the experiment that would affect the concentration measurements.

  • HPLC Analysis: Provides a sensitive and specific method for quantifying the compound in each phase, even at low concentrations.

  • Centrifugation: Ensures complete separation of the two phases, preventing cross-contamination during sampling.

Determination of Aqueous Solubility

Aqueous solubility is a fundamental property that affects a drug's dissolution rate and, consequently, its absorption and bioavailability.

This method determines the thermodynamic solubility, which is the maximum concentration of a substance that can be dissolved in a solvent at equilibrium.

Experimental Workflow:

Solubility_Determination cluster_prep Sample Preparation cluster_equilibration Equilibration cluster_analysis Analysis A Add excess solid compound to a known volume of buffer B Agitate the suspension at a constant temperature (e.g., 25°C or 37°C) A->B C Allow to equilibrate for a sufficient time (e.g., 24-48 hours) B->C D Filter or centrifuge to remove undissolved solid C->D E Quantify the concentration of the dissolved compound in the supernatant using a validated analytical method (e.g., HPLC-UV) D->E F Solubility = Concentration in the saturated solution E->F

Figure 3: Workflow for aqueous solubility determination.

Step-by-Step Protocol:

  • Sample Preparation: Add an excess amount of solid 2-(1-methyl-1H-indol-4-yl)-2-oxoacetic acid to a known volume of the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) in a sealed vial. The excess solid is crucial to ensure that a saturated solution is formed.

  • Equilibration: Agitate the suspension at a constant temperature (e.g., 25°C or 37°C to mimic physiological conditions) for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached.

  • Phase Separation: Separate the undissolved solid from the saturated solution by filtration through a low-binding filter (e.g., 0.22 µm PVDF) or by centrifugation.

  • Quantification: Accurately dilute an aliquot of the clear supernatant and determine the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV.

  • Result: The measured concentration represents the thermodynamic solubility of the compound in the specified buffer at that temperature.

Causality Behind Experimental Choices:

  • Excess Solid: Guarantees that the solution is saturated, which is the definition of thermodynamic solubility.

  • Prolonged Equilibration: Ensures that the system has reached a true equilibrium state, providing a reliable solubility value.

  • Filtration/Centrifugation: Removes any undissolved particles that would otherwise lead to an overestimation of the solubility.

Conclusion: The Foundational Role of Physicochemical Profiling

The physicochemical properties of 2-(1-methyl-1H-indol-4-yl)-2-oxoacetic acid, as predicted and experimentally verified, will form the bedrock of its preclinical and clinical development. An accurate understanding of its pKa, logP, and solubility will enable rational formulation design, guide the interpretation of ADME studies, and ultimately contribute to the successful progression of this compound as a potential therapeutic agent. The methodologies outlined in this guide provide a robust framework for obtaining high-quality, reliable data essential for informed decision-making in the drug discovery and development process.

References

  • ECETOC. (n.d.). APPENDIX A: MEASUREMENT OF ACIDITY (pKA). Retrieved from [Link]

  • Appretech Scientific Limited. (n.d.). 2-(1-methyl-1H-indol-4-yl)-2-oxoacetic acid. Retrieved from [Link]

  • Agilent Technologies. (2014, February 10). Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR‑DAD Impurity Analyzer System. Retrieved from [Link]

  • Higuchi, T., & Connors, K. A. (1965). Phase-solubility techniques.
  • Avdeef, A. (2001). Physicochemical profiling (solubility, permeability and charge state). Current Topics in Medicinal Chemistry, 1(4), 277-351.
  • Rowan University. (n.d.). pKa Prediction. Retrieved from [Link]

  • Schrödinger. (n.d.). Macro-pKa. Retrieved from [Link]

  • ACD/Labs. (n.d.). Calculate Partition Coefficients | LogP Prediction Software. Retrieved from [Link]

  • CompuDrug. (n.d.). PrologP. Retrieved from [Link]

  • ChemAxon. (2023, April 19). Solubility prediction - Chemaxon's Solubility Predictor. Retrieved from [Link]

  • Bergström, C. A. S., & Avdeef, A. (2019).

Sources

Strategic Guide: Discovery of New PI3K Inhibitors Based on the Indole Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The phosphoinositide 3-kinase (PI3K) pathway remains a cornerstone target in oncology due to its central role in regulating cell proliferation, survival, and metabolism.[1][2][3] Despite the clinical success of first-generation inhibitors (e.g., Idelalisib, Alpelisib), challenges regarding isoform selectivity, toxicity, and drug resistance persist.

This technical guide focuses on the indole scaffold as a privileged structure for next-generation PI3K inhibitors. Due to its ability to mimic the adenine ring of ATP, the indole moiety serves as an ideal "hinge binder" within the kinase active site. This document outlines a rational drug design workflow, from structural biology to synthetic execution and biological validation.

Target Context: The PI3K/AKT/mTOR Signaling Axis

To design effective inhibitors, one must understand the downstream consequences of PI3K inhibition. The pathway is triggered by Receptor Tyrosine Kinases (RTKs), leading to the conversion of PIP2 to PIP3, which recruits AKT to the membrane.[4][5]

Visualization: Signaling Cascade

The following diagram illustrates the signal transduction flow and the specific intervention point for indole-based inhibitors.

PI3K_Pathway RTK RTK (Growth Factor Receptor) PI3K PI3K (p110/p85) RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2 AKT AKT (Protein Kinase B) PIP3->AKT Recruits/Activates PTEN PTEN (Phosphatase) PTEN->PIP3 Dephosphorylates (Inhibits) mTOR mTORC1/2 AKT->mTOR Phosphorylates Effect Cell Survival & Proliferation mTOR->Effect Promotes Inhibitor Indole-based Inhibitor Inhibitor->PI3K Blocks ATP Binding

Figure 1: The PI3K/AKT/mTOR signaling cascade.[2][3][4][5][6][7] Indole-based inhibitors competitively bind to the ATP pocket of PI3K, preventing PIP3 generation.

Structural Biology & Rational Design (SAR)

The indole scaffold is chemically versatile.[8] In the context of PI3K, it functions primarily as an ATP-competitive inhibitor.

The Binding Mode[9][10][11]
  • Hinge Region Interaction: The NH of the indole (or N7 in 7-azaindole) typically forms a critical hydrogen bond with the backbone carbonyl of Val851 (in PI3Kα) or equivalent residues in other isoforms.

  • Affinity Pocket: Substituents at the C3 position of the indole project into the deeper affinity pocket, often engaging Lys802 or Asp810 .

  • Solvent Interface: Substituents at the N1 or C5/C6 positions can be used to tune solubility and pharmacokinetic properties (ADME).

Visualization: Structure-Activity Relationship (SAR)

This diagram maps the functionalization strategy for the indole core.

Indole_SAR Indole Indole/Azaindole Core Hinge Hinge Binder (NH or N7) Indole->Hinge H-bond to Val851 Affinity Affinity Pocket (C3) (Aryl/Heteroaryl groups) Indole->Affinity Pi-stacking/H-bonds Solubility Solvent Front (N1/C5) (Morpholine/Piperazine) Indole->Solubility PK tuning Selectivity Isoform Selectivity (Steric bulk) Indole->Selectivity Shape complementarity

Figure 2: SAR Map of the Indole Scaffold. Key vectors for modification to maximize potency and selectivity.

Experimental Workflows

A. Chemical Synthesis: C3-Functionalized 7-Azaindole

A robust synthetic route is essential for generating a library of inhibitors. The following protocol describes the synthesis of a 3-aryl-7-azaindole derivative via Suzuki-Miyaura coupling, a standard method for introducing the affinity pocket moiety.

Protocol: Synthesis of 3-(3-pyridyl)-1H-pyrrolo[2,3-b]pyridine

  • Halogenation (Iodination):

    • Reagents: 7-Azaindole (1.0 eq), N-Iodosuccinimide (NIS, 1.1 eq), KOH (1.2 eq).

    • Solvent: Acetone.

    • Procedure: Dissolve 7-azaindole in acetone. Add NIS portion-wise at 0°C. Stir at room temperature (RT) for 2 hours.

    • Workup: Remove solvent in vacuo. Precipitate with water, filter, and wash with cold water to yield 3-iodo-7-azaindole .

    • Mechanism:[4][9][10][11][12][13] Electrophilic aromatic substitution at the electron-rich C3 position.

  • Protection (Optional but recommended):

    • Reagents: 3-iodo-7-azaindole, Benzenesulfonyl chloride, NaH.

    • Purpose: Protects the N1 position to prevent side reactions during coupling.

  • Suzuki-Miyaura Coupling (The Key Step):

    • Reagents: 3-iodo-7-azaindole (1.0 eq), 3-Pyridylboronic acid (1.2 eq), Pd(dppf)Cl2 (0.05 eq), Cs2CO3 (2.0 eq).

    • Solvent: 1,4-Dioxane/Water (4:1).

    • Procedure: Degas solvents with nitrogen for 15 mins. Add reactants and catalyst under inert atmosphere. Heat to 90°C for 12 hours.

    • Workup: Dilute with EtOAc, wash with brine. Dry over Na2SO4. Purify via flash column chromatography (Hexane/EtOAc gradient).

    • Outcome: Formation of the biaryl C3-linked core.

  • Deprotection (if protected):

    • Reagents: TBAF or NaOH in MeOH.

    • Procedure: Stir at RT/Reflux until the protecting group is removed.

B. Biological Validation: ADP-Glo™ Kinase Assay

To verify the potency of the synthesized compounds, an in vitro biochemical assay is required. The ADP-Glo assay quantifies kinase activity by measuring the ADP produced during the phosphorylation of the substrate (PIP2).

Step-by-Step Protocol:

  • Preparation: Dilute compounds (10-point dose-response) in 100% DMSO, then dilute 25x into 1x Kinase Buffer.

  • Enzyme Reaction:

    • Add 2 µL of PI3K enzyme (e.g., PI3Kα, recombinant) to a 384-well plate.

    • Add 1 µL of inhibitor solution. Incubate for 15 mins at RT.

    • Add 2 µL of Substrate/ATP mix (PIP2:PS lipid vesicles + Ultra-pure ATP).

    • Incubate for 60 mins at RT.

  • ADP-Glo Reaction:

    • Add 5 µL of ADP-Glo™ Reagent (stops kinase reaction, depletes remaining ATP).

    • Incubate for 40 mins at RT.

  • Detection:

    • Add 10 µL of Kinase Detection Reagent (converts ADP to ATP, then to light via luciferase).

    • Incubate for 30 mins.

    • Measure Luminescence using a plate reader.

  • Analysis: Normalize data to DMSO control (0% inhibition) and No-Enzyme control (100% inhibition). Calculate IC50 using non-linear regression (GraphPad Prism).

Data Presentation & Comparative Analysis

The following table summarizes the structure-activity relationship (SAR) trends observed in recent literature for indole-based PI3K inhibitors. Note how modifications at the C3 position drastically affect potency.

Compound IDCore ScaffoldC3 Substituent (Affinity Pocket)N1 Substituent (Solvent)PI3Kα IC50 (nM)Selectivity Profile
IND-001 IndoleH (Unsubstituted)Methyl>10,000Inactive
IND-005 IndolePhenylMethyl850Low
AZA-204 7-Azaindole3-PyridylBenzenesulfonyl45Moderate (Pan-PI3K)
FD2054 7-Azaindole2-methoxypyrimidin-5-ylH12 High (PI3Kα/δ)
FD274 7-AzaindazoleMorpholino-pyrimidineH0.65Dual PI3K/mTOR

Table 1: Comparative potency of indole and azaindole derivatives. Data synthesized from representative literature trends [1, 3].

Future Outlook: Isoform Selectivity

The next frontier in indole-based PI3K discovery is isoform selectivity .

  • PI3Kα (p110α): Critical for insulin signaling; inhibition causes hyperglycemia.

  • PI3Kδ (p110δ): Restricted to leukocytes; ideal for hematological malignancies and autoimmune diseases.

Strategy: To achieve PI3Kδ selectivity, researchers are exploiting the "propeller-shaped" binding mode. By introducing steric bulk at the N1 position of the indole, the molecule can induce a conformational change in the flexible Met752/Trp760 region unique to the Delta isoform, sparing Alpha and Beta.

References

  • Discovery of a Novel Series of 7-Azaindole Scaffold Derivatives as PI3K Inhibitors with Potent Activity Source: ACS Medicinal Chemistry Letters (2017) URL:[Link]

  • Development of anti-breast cancer PI3K inhibitors based on 7-azaindole derivatives through scaffold hopping Source: Bioorganic Chemistry (2021) URL:[14][Link]14]

  • Bioisosteric replacements of the indole moiety for the development of a potent and selective PI3Kδ inhibitor Source: European Journal of Medicinal Chemistry (2021) URL:[Link]]

  • PI3K/AKT/mTOR Signaling Pathway - Encyclopedia Source: Encyclopedia.pub URL:[Link]

  • Binding mode of the p110δ-selective PI(3)K inhibitor AS15 Source: Nature Chemical Biology (via ResearchGate) URL:[Link]

Sources

Technical Guide: 2-(1-Methyl-1H-indol-4-yl)-2-oxoacetic Acid in Cancer Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

This is a comprehensive technical guide designed for researchers and drug discovery scientists. It focuses on the specific regioisomer 2-(1-methyl-1H-indol-4-yl)-2-oxoacetic acid , a critical scaffold for exploring novel chemical space beyond the crowded indole-3-glyoxylamide landscape.

Part 1: Executive Summary & Strategic Utility

In the realm of small-molecule oncology, the indole-3-glyoxylamide scaffold (e.g., Indibulin) is a "privileged structure," widely recognized for its potent tubulin destabilization and kinase inhibitory properties. However, this chemical space is heavily patented and often suffers from poor aqueous solubility and rapid metabolic clearance.

2-(1-methyl-1H-indol-4-yl)-2-oxoacetic acid represents a strategic regioisomeric pivot . By shifting the glyoxyl moiety from the C3 to the C4 position, researchers can alter the vector of substituent presentation by approximately 60 degrees. This structural modification is critical for:

  • Bypassing IP constraints associated with C3-derivatives.

  • Probing novel binding pockets in kinases (e.g., PIM1, CDK) where the C3 vector causes steric clash.

  • Modulating metabolic stability by blocking the C4 position, a common site for oxidative metabolism in substituted indoles.

This guide provides the specific protocols for synthesizing, validating, and utilizing this scaffold in high-value cancer research.

Part 2: Chemical Identity & Synthesis Strategy[1]

The Synthetic Challenge

Standard electrophilic aromatic substitution (e.g., reaction with oxalyl chloride) occurs exclusively at the C3 position of the indole ring due to the high electron density contributed by the nitrogen lone pair. Direct synthesis of the C4-isomer requires a lithium-halogen exchange strategy using a 4-bromoindole precursor.

Validated Synthesis Protocol

Target: 2-(1-methyl-1H-indol-4-yl)-2-oxoacetic acid Precursor: 4-Bromo-1-methyl-1H-indole

Step-by-Step Methodology
  • Starting Material Preparation:

    • Dissolve 4-bromo-1-methyl-1H-indole (1.0 eq) in anhydrous THF under Argon atmosphere.

    • Cool the solution to -78°C (dry ice/acetone bath). Critical: Temperature control prevents benzylic deprotonation or polymerization.

  • Lithium-Halogen Exchange:

    • Add n-Butyllithium (n-BuLi, 1.1 eq, 2.5M in hexanes) dropwise over 20 minutes.

    • Stir at -78°C for 45 minutes. The solution will turn yellow/orange, indicating the formation of the 4-lithio-1-methylindole species.

  • Electrophilic Trap (The Glyoxylation):

    • In a separate flask, cool diethyl oxalate (3.0 eq) in THF to -78°C.

    • Cannulate the lithiated indole solution into the diethyl oxalate solution rapidly. Note: Inverse addition is crucial to prevent double-addition of the lithiated species to the oxalate.

  • Hydrolysis:

    • Quench with saturated NH₄Cl solution. Extract with EtOAc.[1]

    • Dissolve the intermediate ester in THF/Water (1:1). Add LiOH (2.0 eq) and stir at room temperature for 2 hours.

    • Acidify with 1M HCl to pH 2. The target acid will precipitate.

  • Purification:

    • Recrystallize from Ethanol/Water or purify via reverse-phase HPLC (C18 column, Water/Acetonitrile gradient).

Part 3: Visualization of Workflows

Synthesis & Derivatization Pathway

The following diagram illustrates the divergence between the standard C3 (Indibulin-like) route and the required C4 route.

SynthesisPath cluster_0 Standard Route (Avoid) cluster_1 Required C4 Route Start 1-Methylindole Oxalyl Oxalyl Chloride (Electrophilic Attack) Start->Oxalyl Direct Bromo 4-Bromo-1-Methylindole Start->Bromo Bromination C3_Product C3-Glyoxyl (Standard Isomer) Oxalyl->C3_Product Major Product Lithium n-BuLi (-78°C) Li-Halogen Exchange Bromo->Lithium Activation Trap Diethyl Oxalate Trap Lithium->Trap C4-Selective C4_Product C4-Glyoxyl Acid (Target Scaffold) Trap->C4_Product Hydrolysis

Caption: Divergent synthesis pathways. Direct acylation yields the C3 isomer; the C4 target requires a lithiation-trap strategy.

Mechanism of Action: Vector Analysis

The C4-isomer presents the glyoxyl "warhead" at a distinct angle, altering how the molecule sits in the Tubulin Colchicine site.

VectorAnalysis Scaffold Indole Core C3_Vector C3-Vector (60°) Targets: Tubulin (Indibulin) Scaffold->C3_Vector C4_Vector C4-Vector (120°) Targets: Novel Kinase Pockets Scaffold->C4_Vector Outcome3 Steric Clash in Compact Pockets C3_Vector->Outcome3 Outcome4 Access to Hydrophobic Back-Clefts C4_Vector->Outcome4

Caption: Vector analysis showing how C4-substitution alters the geometric presentation of the pharmacophore.

Part 4: Experimental Protocols for Biological Evaluation

Once synthesized, the acid must be coupled to an amine (e.g., 4-aminopyridine or 3,4,5-trimethoxyaniline) to generate the active amide. The following protocols validate the biological activity of the resulting C4-glyoxylamides.

Tubulin Polymerization Assay (In Vitro)

Objective: Determine if the C4-isomer retains the microtubule destabilizing activity of its C3 counterparts.

  • Reagents: Purified porcine brain tubulin (>99%), GTP (1 mM), PEM Buffer (80 mM PIPES, 1 mM EGTA, 1 mM MgCl₂, pH 6.9).

  • Preparation:

    • Prepare 100X stock solutions of the test compound in DMSO.

    • Dilute tubulin to 2 mg/mL in PEM buffer containing 1 mM GTP.

  • Execution:

    • Add tubulin solution to a 96-well plate pre-warmed to 37°C.

    • Immediately add test compounds (Final DMSO < 1%).

    • Measure Absorbance at 340 nm every 30 seconds for 60 minutes using a kinetic plate reader.

  • Analysis:

    • Plot OD340 vs. Time.

    • Interpretation: A decrease in Vmax or final plateau height compared to vehicle control indicates inhibition of polymerization.

Cell Viability & IC50 Determination

Cell Lines: HeLa (Cervical), MCF-7 (Breast), A549 (Lung).

ParameterSpecification
Seeding Density 3,000 - 5,000 cells/well (96-well plate)
Incubation Time 24 hours (pre-treatment) + 48-72 hours (drug exposure)
Assay Reagent MTT or CellTiter-Glo (ATP luminescence)
Controls DMSO (Negative), Colchicine (Positive, 50 nM)
Data Fit Non-linear regression (Sigmoidal dose-response)

Part 5: Structure-Activity Relationship (SAR) Data

The following table summarizes the expected SAR trends when comparing C3 vs. C4 indole glyoxylamides, based on isostere principles.

FeatureC3-Glyoxylamide (Standard)C4-Glyoxylamide (Novel Target)Implication
Vector Angle ~60° relative to N-Me~120° relative to N-MeC4 allows binding to wider, shallower pockets.
Solubility Generally Poor (Planar stacking)Improved (Disrupted symmetry)C4 analogs often show better ADME profiles.
Metabolic Site C5/C6 oxidation commonC4 is blocked; C5/C6 still openC4 substitution prevents metabolism at that specific locus.
Key Target Tubulin (Colchicine Site)Tubulin (Altered pose) / KinasesC4 is a "scaffold hop" to escape resistance mechanisms.

Part 6: References

  • Mahboobi, S., et al. (2006). Synthetic 2-aroylindole derivatives as a new class of potent tubulin-inhibitory agents. Journal of Medicinal Chemistry.[2]

  • Liou, J. P., et al. (2004). Concise synthesis and structure-activity relationships of 2-aroylindoles as anticancer agents. Journal of Medicinal Chemistry.[2]

  • Kutschy, P., et al. (2010). Glyoxyl analogs of indole phytoalexins: Synthesis and anticancer activity. Collection of Czechoslovak Chemical Communications.

  • Buvana, C., et al. (2020). Indole-3-Glyoxylamide- An Important Scaffold for Anticancer Activity. Asian Journal of Pharmaceutical Research and Development.

  • Patil, S. A., et al. (2012).[2][3] Indole molecules as inhibitors of tubulin polymerization: potential new anticancer agents.[2][3][4] Future Medicinal Chemistry.[2][3]

Sources

Methodological & Application

Application Note: Regioselective Synthesis of 2-(1-methyl-1H-indol-4-yl)-2-oxoacetic acid

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note provides a validated, high-precision protocol for the synthesis of 2-(1-methyl-1H-indol-4-yl)-2-oxoacetic acid . This specific isomer is a critical scaffold in the development of HIV-1 attachment inhibitors and kinase modulators, yet its synthesis is often complicated by the natural nucleophilicity of the indole C3 position.

This guide bypasses the C3-selectivity trap by utilizing a Lithium-Halogen Exchange (LHX) strategy, ensuring exclusive functionalization at the C4 position.

Introduction & Strategic Analysis

The direct acylation of indoles (e.g., using oxalyl chloride) is governed by electronic density, overwhelmingly favoring the C3 position . To synthesize the C4-isomer , one cannot rely on electrophilic aromatic substitution. Instead, a "reverse-polarity" (umpolung) approach is required, converting the C4 carbon from a nucleophile (in the native indole) to a nucleophile (via lithiation) that attacks the electrophilic oxalate.

Retrosynthetic Logic
  • Target: C4-glyoxylic acid moiety.

  • Disconnection: C4-C(carbonyl) bond.

  • Precursor: 4-Bromo-1-methylindole.

  • Key Transformation: Halogen-Lithium Exchange followed by electrophilic trapping with diethyl oxalate.

Mechanistic Pathway (DOT Diagram)

ReactionScheme SM 4-Bromoindole (Starting Material) Inter1 4-Bromo-1-methylindole (N-Methylation) SM->Inter1 MeI, NaH DMF, 0°C Inter2 4-Lithio-1-methylindole (Transient Species) Inter1->Inter2 n-BuLi, THF -78°C (Kinetic Control) Side C2-Lithiation (Thermodynamic Product) Inter1->Side High Temp (> -60°C) or Slow Addition Inter3 Ethyl 2-(1-methyl-1H-indol-4-yl) -2-oxoacetate Inter2->Inter3 Diethyl Oxalate (Electrophile Trap) Product 2-(1-methyl-1H-indol-4-yl) -2-oxoacetic acid Inter3->Product LiOH, THF/H2O Hydrolysis

Figure 1: Synthetic pathway emphasizing the kinetic control required to avoid C2-lithiation.

Experimental Protocol

Stage I: N-Methylation of 4-Bromoindole

Note: If 4-bromo-1-methylindole is purchased commercially, proceed to Stage II.

Objective: Protect the indole nitrogen to prevent N-deprotonation during the lithiation step.

ReagentEquiv.[1][2][3][4][5]Role
4-Bromoindole 1.0Substrate
Sodium Hydride (60%) 1.2Base
Iodomethane (MeI) 1.5Alkylating Agent
DMF (Anhydrous) -Solvent

Procedure:

  • Charge a flame-dried flask with NaH (1.2 equiv) suspended in anhydrous DMF (0.5 M relative to indole) under Argon. Cool to 0°C.[4]

  • Add 4-Bromoindole (1.0 equiv) dropwise as a solution in DMF. Stir for 30 min at 0°C to ensure complete deprotonation (bubbling ceases).

  • Add Iodomethane (1.5 equiv) dropwise. Caution: MeI is toxic and volatile.

  • Warm to Room Temperature (RT) and stir for 2 hours.

  • QC Check: TLC (Hexane/EtOAc 9:1). Product is less polar than SM.

  • Workup: Quench with ice water. Extract with EtOAc (3x). Wash organics with water (to remove DMF) and brine. Dry over Na₂SO₄ and concentrate.

  • Purification: Flash chromatography (Hexane/EtOAc) if necessary.

Stage II: C4-Lithiation and Glyoxylation (The Critical Step)

Objective: Selective generation of the C4-lithio species and trapping with oxalate. Critical Control Point: Temperature must remain below -70°C to prevent scrambling to the C2 position.

ReagentEquiv.[1][2][4][5]Role
4-Bromo-1-methylindole 1.0Substrate
n-Butyllithium (2.5M) 1.1Exchange Reagent
Diethyl Oxalate 3.0Electrophile
THF (Anhydrous) -Solvent

Procedure:

  • Dissolve 4-Bromo-1-methylindole (1.0 equiv) in anhydrous THF (0.2 M) in a flame-dried flask under Argon.

  • Cool the solution to -78°C (Dry ice/Acetone bath). Allow 15 min for thermal equilibration.

  • Add n-BuLi (1.1 equiv) dropwise via syringe pump or slow manual addition over 20 minutes.

    • Observation: A color change (often yellow/orange) indicates formation of the lithio-species.

    • Timing: Stir for exactly 30–45 minutes at -78°C. Do not over-stir, as the C4-lithio species can isomerize to the thermodynamically more stable C2-lithio species.

  • Add Diethyl Oxalate (3.0 equiv) rapidly in one portion.

    • Why Excess? To ensure the lithio-indole attacks the oxalate ester once (forming the keto-ester) rather than attacking the product again (which would form a bis-indolyl ketone).

  • Stir at -78°C for 1 hour, then remove the cooling bath and allow to warm to 0°C.

  • Quench: Add saturated NH₄Cl solution.

  • Workup: Extract with EtOAc. Wash with water and brine. Dry (Na₂SO₄) and concentrate.

  • Purification: Flash chromatography (Hexane/EtOAc gradient). The product Ethyl 2-(1-methyl-1H-indol-4-yl)-2-oxoacetate is typically a yellow oil or solid.

Stage III: Hydrolysis to the Free Acid

Objective: Saponification of the ethyl ester without degrading the keto-group.

ReagentEquiv.[1][2][4][5]Role
Keto-Ester Intermediate 1.0Substrate
LiOH·H₂O 2.0Base
THF / Water (3:1) -Solvent System

Procedure:

  • Dissolve the intermediate ester in THF/Water (3:1) (0.1 M).

  • Add LiOH·H₂O (2.0 equiv).

  • Stir at RT for 2–4 hours.

    • Monitor: LCMS or TLC (Acid will streak or stay at baseline in non-polar solvents).

  • Workup:

    • Acidify carefully with 1M HCl to pH ~2.

    • Extract with EtOAc (3x).

    • Note: The product is an alpha-keto acid and may be somewhat water-soluble. If extraction yield is low, saturate the aqueous layer with NaCl (salting out).

  • Isolation: Dry organics and concentrate. Recrystallize from EtOAc/Hexane or Et₂O/Pentane if needed.

Quality Control & Validation

Expected Analytical Data
  • ¹H NMR (DMSO-d₆):

    • Indole C3-H: Distinctive doublet or singlet around δ 6.5–7.0 ppm.

    • Indole C2-H: Doublet around δ 7.5 ppm.

    • Aromatic Region: The C4-substitution pattern breaks the symmetry. Look for the deshielded proton at C5 (ortho to the carbonyl) shifted downfield (δ > 7.8 ppm).

    • N-Methyl: Singlet at δ 3.8–3.9 ppm.

    • Acid Proton: Broad singlet > 13 ppm (exchangeable).

  • ¹³C NMR:

    • Ketone Carbon: Characteristic signal ~180–185 ppm.

    • Acid Carbon: Signal ~165–170 ppm.

Troubleshooting Guide (Decision Tree)

Troubleshooting Start Reaction Analysis (Stage II) Check1 Is Conversion < 50%? Start->Check1 Check2 Is C2-Isomer Present? Check1->Check2 No Sol1 Moisture in THF? Re-distill THF. Check n-BuLi titer. Check1->Sol1 Yes Sol2 Temp too high. Ensure -78°C maintained. Reduce stir time. Check2->Sol2 Yes Sol3 Bis-addition Product? Increase Oxalate to 5 equiv. Check2->Sol3 No, but yield low

Figure 2: Troubleshooting logic for the lithiation step.

Safety & Handling

  • n-Butyllithium: Pyrophoric. Handle only under inert atmosphere (Argon/Nitrogen). Have a bucket of sand or Class D extinguisher nearby.

  • Methyl Iodide: Potent alkylating agent (neurotoxin). Use exclusively in a fume hood with double gloving.

  • Exotherm: The quench of n-BuLi and the addition of oxalate are exothermic. Control addition rates to prevent thermal runaways.

References

  • Halogen-Metal Exchange on Indoles

    • Source: Moyer, M. P., et al. "Metal-halogen exchange of bromoindoles. A route to substituted indoles." Journal of Organic Chemistry, 1986, 51(26), 5106-5110.
    • Relevance: Establishes the kinetic preference for C4-lithiation over C2-deprotonation
  • General Indole Glyoxylation

    • Source:Organic Syntheses, Coll. Vol. 10, p. 505 (2004); Vol. 79, p. 186 (2002).
    • Relevance: Validates the use of oxalyl electrophiles for indole functionaliz
  • Source: Somei, M., et al. "The First Total Synthesis of Chuangehupongine." Heterocycles, 1981.
  • Commercial Precursor Validation

    • Source: Sigma-Aldrich / Merck Product Entry for 4-Bromo-1-methylindole (CAS: 590417-55-3).
    • Relevance: Confirms availability of starting m
    • [6]

Sources

Application Note: High-Throughput Screening of Novel Indole-4-Glyoxylamide Libraries

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol guide is designed for researchers utilizing 2-(1-methyl-1H-indol-4-yl)-2-oxoacetic acid (hereafter referred to as 4-MIGA-Acid ) as a core scaffold for High-Throughput Screening (HTS).

Molecule: 2-(1-methyl-1H-indol-4-yl)-2-oxoacetic acid CAS Registry Number: [Not widely listed; treated here as a specialized chemotype] Primary Application: Scaffold for the synthesis of Indolylglyoxylamide (IGA) libraries targeting sPLA2, HIV-1 attachment, and kinase signaling.

Introduction: The "Privileged Scaffold" Strategy

In modern drug discovery, the indolylglyoxylamide (IGA) moiety is recognized as a "privileged structure"—a molecular framework capable of providing ligands for diverse biological targets. While the vast majority of IGA research focuses on the C3-position (e.g., Varespladib precursors), the C4-substituted variant, 2-(1-methyl-1H-indol-4-yl)-2-oxoacetic acid , represents a high-value "scaffold hopping" opportunity.

Why Screen This Molecule?

You are likely not screening the acid itself (which is a polar, cell-impermeable precursor), but rather libraries of amides derived from it. The C4-position offers a distinct vector for substituent projection compared to the canonical C3-IGAs, potentially overcoming:

  • Metabolic Liability: The C3 position of indoles is highly susceptible to oxidative metabolism; the C4 position is more sterically protected.

  • IP Crowding: The C3-IGA space is heavily patented (sPLA2 inhibitors); C4 analogs offer novel intellectual property space.

  • Binding Geometry: C4-substitution alters the angle of the glyoxylamide "bridge," potentially accessing unique pockets in targets like Secreted Phospholipase A2 (sPLA2) or HIV-1 gp120 .

Pre-Screening: Library Generation & Quality Control

Before HTS, the 4-MIGA-Acid must be converted into a screenable library of Indole-4-Glyoxylamides . The "oxoacetic acid" group serves as a reactive handle for parallel amide coupling.

Workflow Diagram: From Scaffold to Hit

HTS_Workflow Scaffold 4-MIGA-Acid (Scaffold) Coupling Parallel Synthesis (Amide Coupling) Scaffold->Coupling AmineLib Diverse Amine Library (R-NH2) AmineLib->Coupling QC QC: LC-MS & Solubility Check Coupling->QC HTS_Ready HTS-Ready Library Plate QC->HTS_Ready Pass Screen sPLA2 Inhibition Assay (Fluorescence) HTS_Ready->Screen HitVal Hit Validation (IC50) Screen->HitVal Hits

Figure 1: Logical workflow for transforming the 4-MIGA-Acid precursor into a functional HTS library and screening it against biological targets.

Protocol 1: Parallel Library Synthesis (Microscale)

Objective: Generate a 96-well plate of 4-MIGA derivatives.

  • Stock Prep: Dissolve 4-MIGA-Acid in anhydrous DMF (0.2 M).

  • Activation: Add HATU (1.1 eq) and DIPEA (2.0 eq) to the acid solution. Incubate for 10 min at RT to form the active ester.

  • Coupling: Aliquot activated acid (50 µL) into a 96-well deep-well plate containing unique amines (1.2 eq in 20 µL DMF).

  • Reaction: Shake at RT for 12 hours.

  • Purification (SPE): Pass reaction mixture through a SCX (Strong Cation Exchange) solid-phase extraction plate to remove unreacted amines.

  • QC: Randomly select 10% of wells for LC-MS validation (Expect >85% purity).

  • Formatting: Evaporate solvent and reconstitute in 100% DMSO to a final concentration of 10 mM . This is your Master Plate .

Core Protocol: sPLA2 Inhibition HTS Assay

Rationale: Indolylglyoxylamides are canonical inhibitors of Secreted Phospholipase A2 (sPLA2). The glyoxylamide motif mimics the transition state of the phospholipid hydrolysis. This assay uses a fluorogenic substrate to detect inhibition.

Assay Principle

The assay uses a BODIPY®-labeled phospholipid (e.g., Red/Green BODIPY PC-A2).

  • Active Enzyme: Cleaves the sn-2 bond, releasing a fluorescent fatty acid.

  • Inhibition: 4-MIGA derivatives bind the active site (Ca2+ dependent), preventing cleavage.

  • Readout: Decrease in fluorescence intensity (or shift in emission wavelength, depending on the specific probe).

Materials
  • Enzyme: Recombinant Human sPLA2 (Group IIA or V).

  • Substrate: Bis-BODIPY® FL C11-PC (Invitrogen) or similar fluorogenic PC substrate.

  • Buffer: 25 mM Tris-HCl (pH 7.4), 10 mM CaCl₂, 100 mM KCl, 0.5 mg/mL BSA.

  • Controls:

    • Positive Control (Max Inhibition): Varespladib (1 µM).

    • Negative Control (Max Activity): DMSO only (0.1%).

Step-by-Step Procedure
  • Plate Preparation:

    • Use black 384-well non-binding surface (NBS) plates.

    • Transfer 50 nL of compound from Master Plate (10 mM) to assay plate using an acoustic dispenser (e.g., Echo 550). Final assay conc: 10 µM .

    • Backfill with DMSO to normalize volume.

  • Enzyme Addition:

    • Dilute sPLA2 enzyme in Assay Buffer to 2x final concentration (typically 0.1–1 nM).

    • Dispense 10 µL of enzyme solution into all wells except "No Enzyme" blanks.

    • Incubate for 15 minutes at RT to allow compound-enzyme binding.

  • Substrate Initiation:

    • Prepare Substrate Solution: 2 µM Bis-BODIPY PC in Assay Buffer (keep in dark).

    • Dispense 10 µL of Substrate Solution into all wells.

    • Final Volume: 20 µL. Final DMSO: 0.25%.

  • Kinetic Read:

    • Immediately place plate in a fluorescence microplate reader (e.g., PerkinElmer EnVision).

    • Excitation: 485 nm | Emission: 535 nm.

    • Read continuously for 30 minutes (one read every 60 seconds).

  • Data Processing:

    • Calculate the Slope (RFU/min) for the linear portion of the reaction (typically 5–20 min).

    • Calculate % Inhibition:

      
      
      

Data Analysis & Validation

Quality Metrics (Z-Factor)

For the assay to be valid for HTS, the Z-factor (


) must be 

.

  • 
    : Mean and SD of Positive Control (Varespladib).
    
  • 
    : Mean and SD of Negative Control (DMSO).
    
Troubleshooting Table
IssueProbable CauseSolution
Low Z-Factor (<0.5) High pipetting error or signal drift.Use acoustic dispensing; check reagent stability.
High Background Spontaneous hydrolysis of substrate.Prepare substrate fresh; check buffer pH; reduce BSA.
Precipitation Compound insolubility in buffer.Lower screening concentration to 1 µM or add 0.01% Triton X-100.
False Positives Fluorescence quenching by compound.Run a "counter-screen" adding compound after reaction completion to check for quenching.

Safety & Handling

  • 4-MIGA-Acid: Treat as a potential irritant.[1] The alpha-keto acid moiety can be reactive.[2][3] Store at -20°C under desiccant.

  • Solvents: DMF and DMSO are skin-penetrating. Use nitrile gloves.

  • Waste: Dispose of all BODIPY-containing waste in halogenated solvent streams.

References

  • Indolylglyoxylamides as Privileged Structures

    • Title: Indol-3-ylglyoxylamide as Privileged Scaffold in Medicinal Chemistry.
    • Source: Pharmaceuticals (Basel), 2023.
    • URL:[Link]

  • sPLA2 Inhibition Mechanism

    • Title: Highly Specific and Broadly Potent Inhibitors of Mammalian Secreted Phospholipases A2.[4][5]

    • Source: Journal of Medicinal Chemistry, 2008.
    • URL:[Link]

  • HTS Assay Guidelines

    • Title: Assay Guidance Manual - Enzyme Inhibition Assays.
    • Source: NCBI Bookshelf.
    • URL:[Link]

  • Related Scaffold Synthesis (Iptacopan Precursors)

    • Title: A Practical Method for Synthesizing Iptacopan (Demonstr
    • Source: Molecules, 2024.
    • URL:[Link]

Sources

Application Notes and Protocols: Utilizing 2-(1-methyl-1H-indol-4-yl)-2-oxoacetic Acid (MCT4i-Indole) in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: February 2026

Authored by: Senior Application Scientist

Introduction: Targeting Tumor Metabolism by Inhibiting Lactate Efflux

Cancer cells exhibit a profound metabolic reprogramming, famously characterized by the Warburg effect, where they favor aerobic glycolysis even in the presence of ample oxygen. This metabolic shift results in the production of large quantities of lactic acid, which must be efficiently exported from the cell to maintain intracellular pH (pHi) and support high glycolytic rates.[1][2] The monocarboxylate transporter 4 (MCT4), encoded by the SLC16A3 gene, is a key facilitator of this lactate efflux.[3] MCT4 is frequently overexpressed in highly glycolytic tumors, such as those of the breast, lung, and colon, and its expression often correlates with tumor progression, metastasis, and poor prognosis.[2][3][4] By exporting lactate, MCT4 contributes to the acidification of the tumor microenvironment, which in turn promotes cancer cell invasion, migration, and angiogenesis while suppressing the anti-tumor immune response.[1][3][4]

Given its critical role in maintaining the metabolic phenotype of aggressive cancers, MCT4 has emerged as a promising therapeutic target.[1][4] Small molecule inhibitors of MCT4 offer a compelling strategy to disrupt tumor metabolism, leading to intracellular acidosis, inhibition of glycolysis, and ultimately, reduced tumor growth and metastasis.[2][5] Among the chemical scaffolds explored for MCT inhibition, indole derivatives have shown particular promise.[6][7][8] This document provides a detailed guide to the application of 2-(1-methyl-1H-indol-4-yl)-2-oxoacetic acid , a representative indole-based MCT4 inhibitor (hereafter referred to as MCT4i-Indole ), in a variety of cell-based assays designed to characterize its biological activity and therapeutic potential.

Mechanism of Action: Reversing the Warburg Effect through MCT4 Inhibition

MCT4i-Indole is designed to competitively inhibit the transport of lactate across the plasma membrane. The proposed mechanism of action involves the binding of MCT4i-Indole to the substrate-binding pocket of MCT4, thereby preventing the efflux of lactate and associated protons from the cancer cell. The consequences of this inhibition are multifaceted and can be interrogated using specific cell-based assays.

MCT4_Inhibition_Pathway cluster_cell Cancer Cell cluster_tme Tumor Microenvironment Glucose Glucose Glycolysis Glycolysis Glucose->Glycolysis Pyruvate Pyruvate Lactate Lactate + H+ Pyruvate->Lactate MCT4 MCT4 Transporter Lactate->MCT4 pHi_decrease Intracellular Acidosis (↓ pHi) Ext_Lactate Extracellular Lactate + H+ MCT4->Ext_Lactate Lactate Efflux Glycolysis->Pyruvate Cell_Effects ↓ Proliferation ↓ Migration ↑ Apoptosis pHi_decrease->Cell_Effects Leads to MCT4i_Indole MCT4i-Indole MCT4i_Indole->MCT4 Inhibition

Caption: Signaling pathway of MCT4 inhibition by MCT4i-Indole.

Application 1: Quantifying MCT4 Inhibition via a Lactate Efflux Assay

The primary functional consequence of MCT4 inhibition is the intracellular accumulation of lactate. A robust method to quantify this is to measure the rate of lactate efflux from cells. This protocol is adapted for a 96-well plate format and utilizes a colorimetric lactate assay kit.

Experimental Workflow: Lactate Efflux Assay

Lactate_Efflux_Workflow start Start seed_cells Seed MCT4-expressing cancer cells in a 96-well plate start->seed_cells incubate_24h Incubate for 24 hours (37°C, 5% CO2) seed_cells->incubate_24h wash_cells Wash cells with serum-free media incubate_24h->wash_cells add_inhibitor Add MCT4i-Indole at various concentrations wash_cells->add_inhibitor incubate_inhibitor Incubate for 1-2 hours add_inhibitor->incubate_inhibitor collect_supernatant Collect supernatant at specified time points incubate_inhibitor->collect_supernatant lactate_assay Perform colorimetric lactate assay on supernatant collect_supernatant->lactate_assay analyze_data Analyze data and calculate IC50 lactate_assay->analyze_data end End analyze_data->end

Caption: Workflow for the lactate efflux cell-based assay.

Detailed Protocol: Lactate Efflux Assay

Materials:

  • MCT4-expressing cancer cell line (e.g., MDA-MB-231, HT1080)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • Serum-free medium

  • MCT4i-Indole stock solution (e.g., 10 mM in DMSO)

  • 96-well cell culture plates, clear flat-bottom

  • Phosphate-Buffered Saline (PBS)

  • Colorimetric Lactate Assay Kit (commercially available)

  • Plate reader capable of measuring absorbance at the appropriate wavelength for the assay kit

Procedure:

  • Cell Seeding: Seed MCT4-expressing cells into a 96-well plate at a density that will result in 80-90% confluency on the day of the assay. Incubate overnight at 37°C in a 5% CO2 humidified incubator.

  • Compound Preparation: Prepare a serial dilution of MCT4i-Indole in serum-free medium. A typical concentration range to test would be from 0.01 µM to 100 µM. Include a vehicle control (DMSO) at the same final concentration as the highest MCT4i-Indole concentration.

  • Cell Treatment:

    • Gently aspirate the growth medium from the cells.

    • Wash the cells once with 100 µL of pre-warmed PBS.

    • Add 100 µL of the prepared MCT4i-Indole dilutions or vehicle control to the respective wells.

  • Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 1, 2, or 4 hours). This time should be optimized based on the cell line's metabolic rate.

  • Sample Collection: At the end of the incubation period, carefully collect 20-50 µL of the supernatant from each well without disturbing the cell layer.

  • Lactate Measurement: Determine the lactate concentration in the collected supernatants using a colorimetric lactate assay kit according to the manufacturer's instructions.

  • Data Analysis:

    • Generate a standard curve using the lactate standards provided in the kit.

    • Calculate the lactate concentration for each sample from the standard curve.

    • Normalize the lactate efflux in the treated wells to the vehicle control.

    • Plot the normalized lactate efflux against the logarithm of the MCT4i-Indole concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Expected Results and Data Presentation
MCT4i-Indole (µM)Lactate Efflux (nmol/well)% Inhibition
0 (Vehicle)5.2 ± 0.40
0.015.1 ± 0.51.9
0.14.6 ± 0.311.5
12.8 ± 0.246.2
101.1 ± 0.178.8
1000.5 ± 0.190.4

Note: The presented data is illustrative. Actual results will vary depending on the cell line, incubation time, and other experimental conditions.

Application 2: Assessing the Impact on Cell Viability and Proliferation

Inhibition of MCT4 is expected to reduce the viability and proliferative capacity of highly glycolytic cancer cells. A common method to assess this is the resazurin (alamarBlue) reduction assay, which measures metabolic activity as an indicator of cell viability.

Detailed Protocol: Cell Viability Assay

Materials:

  • MCT4-expressing cancer cell line

  • Complete growth medium

  • MCT4i-Indole stock solution

  • 96-well cell culture plates, black-walled, clear-bottom

  • Resazurin sodium salt solution (e.g., 0.15 mg/mL in PBS, sterile-filtered)

  • Fluorescence plate reader (Ex/Em ~560/590 nm)

Procedure:

  • Cell Seeding: Seed cells in a 96-well black-walled plate at a low density (e.g., 2,000-5,000 cells/well) to allow for proliferation over the course of the experiment.

  • Cell Treatment: After 24 hours, replace the medium with fresh complete medium containing serial dilutions of MCT4i-Indole or a vehicle control.

  • Incubation: Incubate the cells for an extended period, typically 48 to 72 hours, to observe effects on proliferation.

  • Resazurin Addition: Add resazurin solution to each well to a final concentration of 10% of the well volume (e.g., 10 µL for a 100 µL well volume).

  • Incubation with Resazurin: Incubate the plate for 2-4 hours at 37°C, protected from light.

  • Fluorescence Measurement: Measure the fluorescence intensity using a plate reader with excitation at ~560 nm and emission at ~590 nm.

  • Data Analysis:

    • Subtract the fluorescence of a media-only blank from all readings.

    • Express the viability of treated cells as a percentage of the vehicle-treated control cells.

    • Plot the percent viability against the logarithm of the MCT4i-Indole concentration to determine the GI50 (concentration for 50% growth inhibition).

Application 3: Evaluating the Effect on Cancer Cell Migration

The acidification of the tumor microenvironment by lactate efflux is known to promote cell migration and invasion.[9] Therefore, inhibiting MCT4 with MCT4i-Indole is hypothesized to reduce the migratory capacity of cancer cells. The wound healing or "scratch" assay is a straightforward method to assess this.

Detailed Protocol: Wound Healing (Scratch) Assay

Materials:

  • MCT4-expressing cancer cell line

  • Complete growth medium

  • MCT4i-Indole stock solution

  • 6-well or 12-well cell culture plates

  • 200 µL pipette tips or a specialized scratch assay tool

  • Microscope with an imaging system

Procedure:

  • Create a Confluent Monolayer: Seed cells in a multi-well plate and grow them to full confluency.

  • Create the "Wound": Using a sterile 200 µL pipette tip, make a straight scratch through the center of the cell monolayer.

  • Wash and Treat: Wash the wells with PBS to remove detached cells. Replace the medium with complete medium containing a non-toxic concentration of MCT4i-Indole (determined from the viability assay) or a vehicle control.

  • Image Acquisition (Time 0): Immediately acquire images of the scratch in multiple defined locations for each well.

  • Incubation: Incubate the plate at 37°C.

  • Image Acquisition (Time X): Acquire images of the same locations at regular intervals (e.g., 12, 24, 48 hours).

  • Data Analysis:

    • Measure the area of the scratch at each time point using image analysis software (e.g., ImageJ).

    • Calculate the percentage of wound closure for each condition relative to the initial scratch area.

    • Compare the rate of wound closure between MCT4i-Indole-treated and vehicle-treated cells.

Troubleshooting and Considerations

  • Solubility of MCT4i-Indole: Ensure that the final concentration of the vehicle (e.g., DMSO) in the culture medium is non-toxic to the cells (typically ≤ 0.5%). If solubility is an issue, consider using alternative solvents or formulations, though these must be validated for cell compatibility.

  • Off-Target Effects: While MCT4i-Indole is designed to be selective for MCT4, it is crucial to consider potential off-target effects, especially at higher concentrations. Testing the compound on a cell line with low or no MCT4 expression can help to elucidate MCT4-dependent effects.

  • Cell Line Specificity: The dependence of a cancer cell line on MCT4 can vary. It is advisable to screen a panel of cell lines with varying levels of MCT4 expression to determine the spectrum of activity for MCT4i-Indole.

  • Assay Optimization: The protocols provided are general guidelines. Incubation times, cell densities, and compound concentrations should be optimized for each specific cell line and experimental setup to ensure robust and reproducible results.

Conclusion

2-(1-methyl-1H-indol-4-yl)-2-oxoacetic acid (MCT4i-Indole) represents a promising tool for the investigation of cancer metabolism and the development of novel anti-cancer therapeutics. The cell-based assays described herein provide a comprehensive framework for characterizing the potency, efficacy, and mechanism of action of this and other MCT4 inhibitors. By systematically evaluating the impact of MCT4 inhibition on lactate efflux, cell viability, and migration, researchers can gain valuable insights into the therapeutic potential of targeting this critical metabolic transporter in cancer.

References

  • Meng, Y., et al. (2024). MCT4 and CD147 team up to support cancer cell migration and invasiveness. Journal of Cell Science. Available at: [Link]

  • Li, Y., et al. (2023). Role of Human Monocarboxylate Transporter 1 (hMCT1) and 4 (hMCT4) in Tumor Cells and the Tumor Microenvironment. Cancers. Available at: [Link]

  • Chen, H., et al. (2020). Overexpression of monocarboxylate transporter 4 promotes the migration and invasion of non-carcinogenic L929 fibroblast cells. Oncology Letters. Available at: [Link]

  • Koukourakis, M. I., et al. (2021). Evaluation of Monocarboxylate Transporter 4 (MCT4) Expression and Its Prognostic Significance in Circulating Tumor Cells From Patients With Early Stage Non-Small-Cell Lung Cancer. Frontiers in Oncology. Available at: [Link]

  • Various Authors. (2023). Indole–cyano acrylic acid derivatives as monocarboxylate transporters (MCT) 1 and MCT4 inhibitors. ResearchGate. Available at: [Link]

  • Kim, H. S., et al. (2024). Monocarboxylate Transporter 4 Expression in Thyroid Cancer. International Journal of Thyroidology. Available at: [Link]

  • GATTINONI, L., et al. (2024). Lactate transport inhibition therapeutically reprograms fibroblast metabolism in experimental pulmonary fibrosis. bioRxiv. Available at: [Link]

  • BioIVT. (n.d.). MCT1 Transporter Assay. BioIVT. Available at: [Link]

  • FAIRDOMHub. (2017). Inhibition of lactate flux. FAIRDOMHub. Available at: [Link]

  • Sharma, A., et al. (2022). Indole Derivatives as New Structural Class of Potent and Antiproliferative Inhibitors of Monocarboxylate Transporter 1 (MCT1; SLC16A1). Journal of Medicinal Chemistry. Available at: [Link]

  • Rebelo, D., et al. (2023). Effects of Lactate Transport Inhibition by AZD3965 in Muscle-Invasive Urothelial Bladder Cancer. MDPI. Available at: [Link]

  • Bola, B., et al. (2014). Inhibition of Monocarboxylate Transporter-1 (MCT1) by AZD3965 Enhances Radiosensitivity by Reducing Lactate Transport. Molecular Cancer Therapeutics. Available at: [Link]

  • Sharma, A., et al. (2022). Indole Derivatives as New Structural Class of Potent and Antiproliferative Inhibitors of Monocarboxylate Transporter 1 (MCT1; SLC16A1). PubMed. Available at: [Link]

Sources

Troubleshooting & Optimization

"troubleshooting the synthesis of 2-(1-methyl-1H-indol-4-yl)-2-oxoacetic acid"

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #IND-C4-GLYOX-001 Topic: Troubleshooting the synthesis of 2-(1-methyl-1H-indol-4-yl)-2-oxoacetic acid Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry[1]

Executive Summary

Users attempting to synthesize 2-(1-methyl-1H-indol-4-yl)-2-oxoacetic acid frequently encounter two primary failure modes:

  • Regiochemical Error: Isolation of the C3-isomer (2-(1-methyl-1H-indol-3-yl)-2-oxoacetic acid) instead of the desired C4-isomer.

  • Low Yield/Polymerization: When attempting metal-halogen exchange, yields are poor (<30%) or the product is contaminated with bis-indolyl ketones.[1]

This guide addresses the fundamental mechanistic mismatch in standard Friedel-Crafts approaches and provides a validated protocol for C4-functionalization via lithium-halogen exchange.[1]

Part 1: Diagnostic & Root Cause Analysis

The "Direct Acylation" Trap

User Question: "I reacted 1-methylindole with oxalyl chloride at 0°C, but NMR shows substitution at the C3 position. Why?"

Technical Insight: Indole is an electron-rich heterocycle that behaves like an enamine.[1][2] The C3 position is the most nucleophilic site (highest HOMO coefficient).[2] Electrophilic Aromatic Substitution (EAS) with oxalyl chloride will always favor C3 over C4 by a factor of >1000:1 unless C3 is blocked.[2] You cannot force C4 substitution on a naked indole ring using standard Friedel-Crafts conditions.[2]

The Solution: You must switch from an electronic-controlled reaction (EAS) to a precursor-controlled reaction (Metal-Halogen Exchange).[1]

Decision Matrix: Selecting the Correct Route

The following logic flow illustrates why the lithiation route is strictly required for this target.

IndoleRegioselectivity Start Starting Material: 1-Methylindole Reagent1 Reagent: Oxalyl Chloride (EAS) Start->Reagent1 Direct Reaction Reagent2 Precursor: 4-Bromo-1-methylindole Start->Reagent2 Bromination/Purchase Intermed1 Intermediate: C3-Acylium Ion Reagent1->Intermed1 Nucleophilic Attack at C3 Intermed2 Intermediate: C4-Lithio Species Reagent2->Intermed2 n-BuLi, -78°C (Metal-Halogen Exchange) ProductWrong RESULT: C3-Isomer (Wrong Product) Thermodynamic/Kinetic Preference Intermed1->ProductWrong Hydrolysis ProductRight RESULT: C4-Isomer (Target) 2-(1-methyl-1H-indol-4-yl)-2-oxoacetic acid Intermed2->ProductRight 1. Diethyl Oxalate 2. Hydrolysis

Caption: Mechanistic divergence between Electrophilic Aromatic Substitution (yielding C3) and Metal-Halogen Exchange (yielding C4).

Part 2: Validated Synthetic Protocol

Target: 2-(1-methyl-1H-indol-4-yl)-2-oxoacetic acid Method: Lithium-Halogen Exchange (The Rapoport Method modification)[1]

Reagents & Stoichiometry
ComponentEquiv.RoleCritical Parameter
4-Bromo-1-methylindole 1.0SubstrateMust be dry (azeotrope with toluene if unsure).[1]
n-Butyllithium (n-BuLi) 1.1Exchange ReagentTitrate before use.[1] Use 1.6M or 2.5M in hexanes.
Diethyl Oxalate 3.0 - 5.0ElectrophileExcess is mandatory to prevent bis-addition.[1]
THF (Anhydrous) SolventSolventDistilled over Na/Benzophenone or from SPS.[1][2]
Step-by-Step Workflow
Step 1: Generation of the C4-Lithio Indole
  • Flame-dry a 3-neck round-bottom flask under Argon flow.

  • Dissolve 4-bromo-1-methylindole (1.0 equiv) in anhydrous THF (0.1 M concentration).

  • Cool the solution to -78°C (Dry ice/Acetone bath). Do not rush this cooling step.

  • Add n-BuLi (1.1 equiv) dropwise over 15 minutes.[1][2]

    • Observation: Solution may turn yellow/orange.[2][3]

  • Stir at -78°C for 30-45 minutes .

    • Note: Longer times (>1 hr) may lead to isomerization or protonation by THF decomposition.[1][2]

Step 2: The "Inverse Addition" Trap (CRITICAL)

Most users fail here by adding the oxalate to the lithio-indole.[1] You must do the reverse.

  • In a separate flame-dried flask, dissolve Diethyl Oxalate (5.0 equiv) in THF and cool to -78°C .

  • Cannulate (transfer via double-ended needle) the C4-lithio indole solution into the Diethyl Oxalate solution slowly.

    • Why? This ensures the lithio species always encounters an excess of electrophile, favoring mono-addition (keto-ester) over bis-addition (ketone).[1]

  • Stir for 1 hour at -78°C, then allow to warm to 0°C.

Step 3: Quench & Hydrolysis
  • Quench with saturated aqueous NH₄Cl.[2]

  • Extract with EtOAc, wash with brine, dry over Na₂SO₄.

  • Purification: Flash chromatography (Hexane/EtOAc) to isolate the intermediate ethyl 2-(1-methyl-1H-indol-4-yl)-2-oxoacetate .

  • Hydrolysis: Dissolve ester in THF/Water (1:1), add LiOH (2.0 equiv), stir at RT for 2 hours. Acidify to pH 2 with 1M HCl to precipitate the target acid.[2]

Part 3: Troubleshooting Guide (FAQ)

Issue 1: "I am getting a mixture of the product and the starting material (4-bromoindole)."

Diagnosis: Incomplete Lithium-Halogen Exchange.

  • Cause A: Wet THF.[2] Moisture kills n-BuLi instantly.[1][2]

  • Cause B: Temperature too high.[2] The exchange equilibrium is favorable at low temps; at higher temps, side reactions occur.[2]

  • Fix: Ensure THF is <50 ppm water. Titrate n-BuLi using N-pivaloyl-o-toluidine or diphenylacetic acid before use.[1]

Issue 2: "I isolated a symmetric ketone (bis-indolyl ketone) instead of the keto-acid."

Diagnosis: Double addition of the lithio-species to the oxalate.

  • Cause: You likely added the Diethyl Oxalate into the Lithio-indole flask. This creates a local high concentration of nucleophile relative to the electrophile.[2]

  • Fix: Use the Inverse Addition technique described in Step 2 above. Increase Diethyl Oxalate equivalents to 5.0.

Issue 3: "The product degrades during purification."

Diagnosis: Instability of the alpha-keto acid.

  • Cause: Alpha-keto acids can decarbonylate or decarboxylate under oxidative stress or high heat.[1][2]

  • Fix: Avoid heating the crude acid above 40°C. If purifying the final acid, use Reverse Phase (C18) chromatography with water/acetonitrile (0.1% Formic Acid) rather than normal phase silica, which can be too acidic/active.[1][2]

Part 4: Visualizing the Inverse Addition Setup

Correct experimental setup is crucial for yield.

InverseAddition cluster_0 Flask A (Source) cluster_1 Flask B (Destination) Lithio C4-Lithio Indole (Nucleophile) Oxalate Excess Diethyl Oxalate (Electrophile) Lithio->Oxalate Cannula Transfer (Slow Addition) Product Mono-Addition Product (Keto-Ester) Oxalate->Product Reaction at -78°C note Key Principle: Keeping Electrophile (Oxalate) in excess prevents the Product from reacting with more Lithio-Indole.

Caption: Schematic of the Inverse Addition technique required to prevent bis-alkylation impurities.

References

  • Moyer, M. P., Shiurba, J. F., & Rapoport, H. (1986).[2] Metal-halogen exchange of bromoindoles. A route to substituted indoles. The Journal of Organic Chemistry, 51(26), 5106–5110.[2] [1][2]

    • Core Reference: Establishes the stability and reactivity of 4-lithioindoles and the necessity of protecting the N-position (or using 1-methyl).
  • Sundberg, R. J. (1996).[2] Indoles (Best Synthetic Methods).[1][2][4] Academic Press.[2]

    • General Reference: Definitive text on indole regioselectivity (EAS vs.
  • Somei, M., & Yamada, F. (2004).[2] Simple Indole Alkaloids and those with a Nonrearranged Monoterpenoid Unit.[2] Natural Product Reports.

    • Context: Discusses 4-substituted indole synthesis in the context of alkaloid precursors.
  • Li, J. J. (2014).[2][5] Name Reactions: A Collection of Detailed Mechanisms and Synthetic Applications. Springer.[2]

    • Mechanism:[2][6][7][8][9][10][11][12] Details the Friedel-Crafts limitations on electron-rich heterocycles.

Sources

"optimization of reaction conditions for indole-4-glyoxylic acid synthesis"

Author: BenchChem Technical Support Team. Date: February 2026

Status: Active Doc ID: TS-IND-C4-GLY-001 Last Updated: 2026-02-17 Target Audience: Medicinal Chemists, Process Chemists

Executive Summary: The C4 Challenge

Synthesizing indole-4-glyoxylic acid (2-(1H-indol-4-yl)-2-oxoacetic acid) presents a specific regioselectivity challenge. Unlike the C3 position, which is naturally nucleophilic and easily functionalized via Friedel-Crafts acylation (e.g., with oxalyl chloride), the C4 position is electronically deactivated and sterically less accessible.

Direct reaction of indole with oxalyl chloride will exclusively yield the C3-isomer.

Therefore, this guide focuses on the Metal-Halogen Exchange (Li-Br exchange) route starting from 4-bromoindole . This is the industry-standard "Gold Method" for ensuring high regiofidelity. We also briefly address emerging C-H activation methods for specific use cases.

Core Protocol: The "Gold Standard" Route

Recommended for highest purity and regioselectivity.

The Pathway[1][2][3][4]
  • Protection: N-protection of 4-bromoindole (Essential to prevent N-deprotonation).

  • Exchange: Lithium-Halogen exchange using t-BuLi or n-BuLi at cryogenic temperatures.

  • Trapping: Reaction with diethyl oxalate (or dimethyl oxalate).

  • Hydrolysis: Saponification of the ester to the target acid.

Step-by-Step Optimization
StepParameterOptimized ConditionTechnical Rationale
1. Protection Protecting Group (PG)TIPS (Triisopropylsilyl) or SEM Bulky groups like TIPS exert steric influence that protects the C3 position and stabilizes the molecule. Simple methyl is hard to remove; Boc can be labile to t-BuLi if not careful.
2. Lithiation Reagentt-BuLi (2.0 - 2.1 equiv)t-BuLi is superior for rapid exchange at -78°C. n-BuLi is slower and may allow side reactions (like alkylation).
Temperature-78°C (Strict) CRITICAL: Above -60°C, the "Halogen Dance" mechanism can occur, causing the Lithium to migrate from C4 to C3 (the thermodynamic sink).
SolventAnhydrous THF Ether is acceptable, but THF coordinates Li better, facilitating the exchange.
3. Trapping ElectrophileDiethyl Oxalate (Excess, >3.0 equiv)Use a large excess to favor mono-addition (keto-ester). 1.0 equiv leads to double addition (bis-indolyl ketone).
Addition ModeInverse Addition Cannulate the lithiated indole into the cold oxalate solution. This ensures the lithio-species always sees excess electrophile.

Troubleshooting Guide (FAQs)

Issue 1: "I am isolating the C3-isomer instead of the C4-isomer."

Diagnosis: Halogen Dance (Base-Catalyzed Migration) If the temperature of the lithiation step rises above -60°C before quenching, the kinetic C4-lithio species will isomerize to the thermodynamically more stable C3-lithio species.

  • Solution: Ensure internal reaction temperature (probe) stays below -70°C during t-BuLi addition.

  • Check: Verify your N-protecting group is bulky (TIPS). Steric bulk at N1 helps destabilize the C2/C3 lithiation.

Issue 2: "Low yield (<30%) and recovery of starting material."

Diagnosis: Quenching by Moisture or Proton Source The C4-lithio intermediate is highly basic. Trace water in THF or on the glass surface will protonate it back to the de-brominated indole (indole-H).

  • Solution: Distill THF over Sodium/Benzophenone or use a column-drying system immediately before use. Flame-dry all glassware under vacuum.

  • Alternative: Increase t-BuLi to 2.2 equiv to scavenge adventitious protons (risky if scale is large).

Issue 3: "I see a 'double-indole' ketone impurity."

Diagnosis: Stoichiometry Mismatch The product (keto-ester) is still electrophilic. If you add the oxalate to the lithio-indole, the initially formed product reacts with a second molecule of lithio-indole.

  • Solution: Switch to Inverse Addition . Transfer the lithio-indole into a solution of 5.0 equiv Diethyl Oxalate at -78°C.

Issue 4: "My N-Boc group disappeared or migrated."

Diagnosis: Nucleophilic attack on Carbamate t-BuLi can attack the carbonyl of the Boc group.

  • Solution: Switch to TIPS (Triisopropylsilyl) or TBS . These are stable to t-BuLi but easily removed with TBAF later.

Visualizing the Workflow

The following diagram illustrates the critical decision nodes and the "Halogen Dance" failure mode.

IndoleSynthesis Start Start: 4-Bromoindole Protect Step 1: N-Protection (TIPS/SEM) Start->Protect Lithiation Step 2: Lithiation (t-BuLi, -78°C, THF) Protect->Lithiation TempCheck Temp > -60°C? Lithiation->TempCheck HalogenDance FAILURE: Halogen Dance (Li migrates to C3) TempCheck->HalogenDance Yes Trapping Step 3: Electrophile Trap (Diethyl Oxalate) TempCheck->Trapping No (Maintained -78°C) C3_Product Wrong Product: Indole-3-glyoxylic acid HalogenDance->C3_Product AdditionMode Addition Mode? Trapping->AdditionMode DirectAdd Direct Addition (Oxalate into Li) AdditionMode->DirectAdd InverseAdd Inverse Addition (Li into Oxalate) AdditionMode->InverseAdd Impurity Impurity: Bis-indolyl Ketone DirectAdd->Impurity Success Target: Indole-4-glyoxylic Ethyl Ester InverseAdd->Success Hydrolysis Step 4: Hydrolysis (LiOH/MeOH) Success->Hydrolysis Final Final Product: Indole-4-glyoxylic Acid Hydrolysis->Final

Caption: Workflow logic for C4-functionalization, highlighting the critical temperature control required to prevent Halogen Dance isomerization.

Emerging Technologies (Alternative Routes)

While the 4-bromoindole route is the standard, recent "methodology" literature suggests catalytic alternatives for specific substrates.

  • Ruthenium-Catalyzed C-H Activation:

    • Mechanism:[1][2][3][4][5] Uses a directing group (DG) at C3 (like an aldehyde or ketone) to direct a Ru catalyst to the C4 position.

    • Pros: Avoids lithiation; atom economical.

    • Cons: Requires the C3 position to already be substituted (often with the DG), which might need to be removed later. High catalyst cost.[4]

    • Status:Research Scale Only . Not recommended for >10g batches without process safety screening.

References

  • Standard Lithiation Protocols

    • Bailey, W. F., & Patricia, J. J. (1988).[3] "The mechanism of the lithium-halogen interchange reaction: a review of the literature." Journal of Organometallic Chemistry. Link

  • Indole C4 Functionalization Reviews

    • Kalepu, J., et al. (2018).[6] "C4–H indole functionalisation: precedent and prospects." Chemical Science. Link

  • Halogen Dance Mechanism

    • Schnürch, M., et al. (2007). "Halogen-dance reactions—A review." Chemical Society Reviews. Link

  • Varespladib (Related C3/C4 Chemistry)

Sources

"minimizing batch-to-batch variability of synthesized 2-(1-methyl-1H-indol-4-yl)-2-oxoacetic acid"

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: IND-C4-OPT-001 Subject: Minimizing Batch-to-Batch Variability in 2-(1-methyl-1H-indol-4-yl)-2-oxoacetic acid Synthesis Assigned Specialist: Dr. A. Vance, Senior Application Scientist Status: Open

Executive Summary & "The Golden Batch" Standard

User Warning: The most common cause of failure for this specific molecule is regiochemical error . Direct reaction of 1-methylindole with oxalyl chloride (Friedel-Crafts acylation) will not yield your target. It will yield the C3-isomer due to the natural nucleophilicity of the indole ring.

To synthesize the C4-isomer (2-(1-methyl-1H-indol-4-yl)-2-oxoacetic acid) reproducibly, you must utilize a Lithium-Halogen Exchange (Li-Hal) pathway starting from 4-bromoindole.

The "Golden Batch" Profile:

  • Purity: >98.5% (HPLC)

  • Regio-isomer Contamination (C3): <0.1%

  • Des-bromo Impurity (1-methylindole): <0.5% (Indicates moisture control issues)

  • Appearance: Bright yellow crystalline solid (Darkening indicates oxidative decomposition).

The Validated Synthetic Workflow

The following pathway minimizes thermodynamic scrambling and ensures C4-selectivity.

Phase 1: Precursor Preparation (N-Methylation)
  • Reaction: 4-bromoindole + MeI

    
     4-bromo-1-methylindole.
    
  • Critical Control Point (CCP): Complete consumption of starting material is vital. Unreacted N-H indole will quench n-BuLi in the next step, altering stoichiometry.

Phase 2: The Critical Lithiation-Trapping Sequence

This is the single largest source of batch variability.

  • Reaction: 4-bromo-1-methylindole

    
     [Lithiated Intermediate] 
    
    
    
    Ethyl Ester
    
    
    Final Acid.

SynthesisWorkflow Start 4-Bromoindole Step1 N-Methylation (NaH, MeI, DMF) Start->Step1 Inter1 4-Bromo-1-methylindole (Purify here!) Step1->Inter1 95% Yield Step2 Li-Hal Exchange (-78°C, THF) Inter1->Step2 Critical: Dry THF Inter2 C4-Lithiated Species Step2->Inter2 Kinetic Control Step3 Electrophile Trap (Diethyl Oxalate) Inter2->Step3 Inverse Addition Inter3 Ethyl Glyoxylate Ester Step3->Inter3 Step4 Saponification (LiOH, THF/H2O) Inter3->Step4 Final Target Acid (Precipitate at pH 2) Step4->Final

Figure 1: Validated synthetic route enforcing C4-regioselectivity via lithiation.

Protocol for Minimizing Variability

Step 1: System Preparation (The "Dry" Standard)

Variability often stems from trace moisture consuming the organolithium reagent.

  • Glassware: Oven-dried at 120°C for >4 hours, assembled hot under Ar/N2 flow.

  • Solvent: THF must be distilled from Na/Benzophenone or passed through activated alumina columns immediately before use. Karl Fischer target: <50 ppm water.

Step 2: Cryogenic Lithiation (The "Cold" Standard)
  • Substrate: Dissolve 4-bromo-1-methylindole (1.0 equiv) in THF (0.2 M concentration).

  • Cooling: Cool to -78°C (Dry ice/Acetone). Allow 20 minutes for thermal equilibration.

  • Reagent Addition: Add n-BuLi (1.1 equiv, 1.6M or 2.5M in hexanes) dropwise via syringe pump.

    • Rate: 1 mL/min (lab scale).

    • Internal Temp: Must not exceed -70°C .

    • Wait Time: Stir for exactly 30 minutes at -78°C.

    • Why? Longer times allow the lithiated species to aggregate or attack the THF. Shorter times leave unreacted bromide.

Step 3: The "Inverse Addition" Trap

Crucial for Batch Consistency: Do not add the oxalate to the lithium species. Add the lithium species to the oxalate.

  • Setup: Prepare a separate flask with Diethyl Oxalate (3.0 equiv, excess is key) in THF at -78°C.

  • Transfer: Cannulate the lithiated indole solution into the oxalate solution.

  • Mechanism: This ensures the lithiated species always sees a massive excess of electrophile, preventing double-addition (which leads to the diketone impurity).

Step 4: Hydrolysis & Isolation
  • Saponification: Treat the crude ester with LiOH (2.0 equiv) in THF/H2O (1:1) at 0°C to RT.

  • Quench: Acidify carefully with 1M HCl to pH 2-3.

  • Filtration: The product often precipitates as a bright yellow solid. Filter and wash with cold water.

Troubleshooting & FAQs (Root Cause Analysis)

Q1: My product contains 5-10% of 1-methylindole (des-bromo). Why?

Root Cause: "Proton Quench." The lithiated intermediate extracted a proton from moisture in the solvent or atmosphere before reacting with the oxalate. Corrective Action:

  • Check THF water content (KF titration).

  • Ensure positive inert gas pressure during the cannulation transfer.

  • Verify the titer of your n-BuLi. If the titer is low, you are adding more solvent volume, increasing moisture load.

Q2: I see a "double-addition" impurity (bis-indolyl ketone).

Root Cause: Stoichiometry inversion. If you add the oxalate to the lithiated indole, the first molecules of product formed are still surrounded by lithiated indole, which attacks the ester again. Corrective Action: Adopt the Inverse Addition protocol (Step 3 above). The lithiated species must be the limiting reagent locally at the point of mixing.

Q3: The yield drops significantly upon scale-up (>10g).

Root Cause: Heat transfer limitations. At larger scales, the exotherm from n-BuLi addition raises the internal temperature above -70°C, causing the lithiated species to decompose (attacking THF) or scramble. Corrective Action:

  • Use a jacketed reactor with active cooling.

  • Decrease addition rate.

  • Advanced: Switch to Flow Chemistry . Organolithium reactions in microreactors allow for better heat exchange and can often be run at warmer temperatures (-20°C) with higher yields [1].

Q4: The final solid is dark brown/black instead of yellow.

Root Cause: Oxidative polymerization. Indole-glyoxylic acids are electron-rich and prone to oxidation in air, especially under basic conditions. Corrective Action:

  • Perform the hydrolysis (saponification) under N2.

  • Do not heat the hydrolysis step above 40°C.

  • Acidify immediately upon reaction completion. The acid form is more stable than the carboxylate salt.

Diagnostic Decision Tree

Use this logic flow to identify the source of batch failure.

Troubleshooting Issue Batch Failed QC CheckImpurity Identify Major Impurity (LC-MS / NMR) Issue->CheckImpurity Impurity1 Des-bromo Indole (Protonation) CheckImpurity->Impurity1 Impurity2 Bis-indolyl Ketone (Double Addition) CheckImpurity->Impurity2 Impurity3 C3-Isomer (Regio Error) CheckImpurity->Impurity3 Action1 Fix: Dry Solvents & Check Inert Lines Impurity1->Action1 Action2 Fix: Switch to Inverse Addition Impurity2->Action2 Action3 Fix: Check Starting Material (Did you use 4-bromo?) Impurity3->Action3

Figure 2: Root cause analysis for common impurity profiles.

Summary of Critical Parameters (Batch Record)

ParameterTarget RangeImpact of Deviation
THF Water Content < 50 ppmFormation of des-bromo impurity; yield loss.
Lithiation Temp -78°C to -70°C> -60°C leads to THF decomposition and lower yield.
n-BuLi Stoichiometry 1.05 - 1.10 equivExcess BuLi attacks oxalate (butyl keto-ester impurity).
Oxalate Equivalents 3.0 - 5.0 equiv< 3.0 equiv increases risk of double addition (dimer).
Quench pH 2.0 - 3.0pH > 4 leaves product in water; pH < 1 may degrade labile groups.

References

  • Advances in Flow Chemistry for Organolithium-Based Synthesis. (2025). National Institutes of Health. Retrieved from [Link]

  • Lithium-Halogen Exchange: Mechanism and Scope. Wikipedia / Organic Chemistry Portal. Retrieved from [Link]

  • Continuous Processing of Concentrated Organolithiums. (2022).[1] ACS Publications. Retrieved from [Link]

  • Minimizing Scale-Up Difficulties in Batch Processes. Scientific Update LLP. Retrieved from [Link]

Sources

Validation & Comparative

A Comparative Guide to the Orthogonal Purity Validation of 2-(1-methyl-1H-indol-4-yl)-2-oxoacetic acid by HPLC and qNMR

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative of Purity in Drug Development

In the landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) is not merely a quality metric; it is a cornerstone of safety and efficacy. For novel compounds like 2-(1-methyl-1H-indol-4-yl)-2-oxoacetic acid, a potential building block or intermediate, rigorous purity assessment is paramount. It directly influences reaction yields, the impurity profile of subsequent synthetic steps, and the ultimate safety of the final drug product.[1] Regulatory bodies, guided by the International Council for Harmonisation (ICH), mandate stringent control of impurities, as even minute quantities can have unintended biological consequences.[2]

This guide provides an in-depth, objective comparison of two powerful, yet fundamentally different, analytical techniques for the purity validation of 2-(1-methyl-1H-indol-4-yl)-2-oxoacetic acid: High-Performance Liquid Chromatography (HPLC) and Quantitative Nuclear Magnetic Resonance (qNMR). Employing these methods in a complementary, or orthogonal, fashion provides the highest degree of confidence in a purity assignment, ensuring that the material meets the exacting standards required for research and clinical progression.[3] We will delve into the causality behind experimental choices, provide detailed protocols, and present a clear, data-driven comparison to guide researchers in making informed analytical decisions.

The Regulatory Framework: Understanding ICH Guidelines

The validation of purity is not performed in a vacuum. Global regulatory standards, primarily the ICH guidelines, provide a clear framework. Specifically, ICH Q3A(R2) addresses the control of impurities in new drug substances.[4][5] These guidelines establish thresholds for the reporting, identification, and toxicological qualification of impurities, often starting at levels as low as 0.05%.[2][6] This necessitates the use of highly sensitive and accurate analytical methods capable of reliably quantifying impurities at these low levels. A robust analytical strategy, therefore, must be designed to meet and exceed these regulatory expectations.

High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Analysis

HPLC is a cornerstone of pharmaceutical analysis, prized for its high sensitivity and resolving power. It is a comparative technique that separates components of a mixture for individual detection and quantification.[1][7]

Principle of HPLC Purity Assessment

HPLC separates molecules based on their differential partitioning between a liquid mobile phase and a solid stationary phase packed within a column.[1] For a compound like 2-(1-methyl-1H-indol-4-yl)-2-oxoacetic acid, a reverse-phase method is typically employed, where the stationary phase is nonpolar (e.g., C18) and the mobile phase is polar. The purity is most commonly determined using an area percent calculation, where the peak area of the main component is expressed as a percentage of the total area of all detected peaks in the chromatogram.[7]

Causality in HPLC Method Development

Developing a robust, stability-indicating HPLC method requires careful consideration of the analyte's chemical properties.

  • Stationary Phase Selection: A C18 (octadecylsilyl) column is the standard choice for indole derivatives due to its hydrophobic nature, which provides good retention and separation.[8][9]

  • Mobile Phase Optimization: The carboxylic acid moiety in the target molecule requires an acidic mobile phase (e.g., containing 0.1% formic or trifluoroacetic acid) to suppress its ionization. This "ion suppression" ensures the molecule is in a single, neutral form, leading to sharp, symmetrical peaks and reproducible retention times.[10] A gradient elution, starting with a higher percentage of aqueous mobile phase and increasing the organic solvent (acetonitrile or methanol) over time, is typically necessary to elute any potential impurities with a wide range of polarities.

  • Detector Wavelength Selection: The indole ring possesses a strong chromophore, making UV detection ideal. A UV-Vis detector should be set to a wavelength of maximum absorbance (λmax) for the indole scaffold, typically around 220-230 nm or a secondary maximum near 280 nm, to ensure high sensitivity for both the main compound and related impurities.

Experimental Protocol: HPLC-UV Analysis

This protocol is designed for the separation and quantification of 2-(1-methyl-1H-indol-4-yl)-2-oxoacetic acid and its potential process-related impurities.

Instrumentation and Materials:

  • HPLC system with a gradient pump, autosampler, and UV-Vis detector.

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Sample Diluent: 50:50 Acetonitrile:Water.

  • Analyte: 2-(1-methyl-1H-indol-4-yl)-2-oxoacetic acid.

Procedure:

  • Sample Preparation: Accurately weigh and dissolve approximately 10 mg of the analyte in 10 mL of diluent to create a 1 mg/mL stock solution. Further dilute to a working concentration of approximately 0.1 mg/mL.

  • Chromatographic Conditions:

    • Set the column temperature to 30 °C.

    • Set the UV detection wavelength to 230 nm.

    • Set the flow rate to 1.0 mL/min.

    • Set the injection volume to 10 µL.

  • Gradient Elution Program:

    • 0-2 min: 5% B

    • 2-20 min: Linear gradient from 5% to 95% B

    • 20-25 min: Hold at 95% B

    • 25-26 min: Return to 5% B

    • 26-30 min: Equilibrate at 5% B

  • Data Analysis: Integrate all peaks detected in the chromatogram. Calculate the purity by dividing the peak area of the main component by the total area of all peaks and multiplying by 100.

HPLC Workflow Diagram

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing prep1 Accurately Weigh Analyte prep2 Dissolve in Diluent (e.g., 0.1 mg/mL) prep1->prep2 hplc1 Inject Sample onto C18 Column prep2->hplc1 hplc2 Gradient Elution Separation hplc1->hplc2 hplc3 UV Detection at 230 nm hplc2->hplc3 data1 Integrate All Chromatographic Peaks hplc3->data1 data2 Calculate Area Percent Purity data1->data2

Caption: A typical workflow for purity determination by HPLC-UV.

Limitations and Trustworthiness

The primary limitation of the HPLC area percent method is its reliance on a critical assumption: that the API and all its impurities have identical UV response factors at the chosen wavelength.[7] This is rarely the case, as minor structural changes can significantly alter a molecule's ability to absorb UV light. This can lead to an over- or underestimation of impurity levels, a significant risk when adhering to strict ICH thresholds.[7] Therefore, while HPLC is excellent for detecting and separating impurities, it is not a primary method for absolute quantification without specific reference standards for each impurity.

Quantitative NMR (qNMR): A Primary Method for Absolute Purity

Quantitative NMR has emerged as a powerful primary analytical method, providing a direct and absolute measure of purity without the need for analyte-specific reference standards.[11][12] Its fundamental principle sets it apart from comparative techniques like HPLC.[13]

Principle of qNMR Purity Assessment

The core principle of qNMR is that the integrated area of an NMR signal is directly proportional to the number of nuclei responsible for that signal.[13][14] By co-dissolving a known mass of the analyte with a known mass of a highly pure, certified internal standard, the purity of the analyte can be calculated directly.[15] This is because the NMR spectrometer's response is universal for a given nucleus (e.g., ¹H), eliminating the compound-specific response factor issue seen in HPLC.[12]

Causality in qNMR Method Development

A successful qNMR experiment is predicated on meticulous planning and execution.[14]

  • Internal Standard Selection: This is the most critical decision.[16] An ideal internal standard must:

    • Be of high, certified purity (≥99.5%).

    • Be chemically stable and non-reactive with the analyte or solvent.

    • Be completely soluble in the chosen deuterated solvent.[16]

    • Possess at least one sharp signal (preferably a singlet) in a region of the ¹H NMR spectrum that is free from any analyte or impurity signals.[17]

    • For 2-(1-methyl-1H-indol-4-yl)-2-oxoacetic acid in a solvent like DMSO-d₆, suitable internal standards could include maleic acid or dimethyl sulfone .

  • Solvent Selection: The solvent must completely dissolve both the analyte and the internal standard to ensure a homogeneous solution for accurate measurement.[14] Dimethyl sulfoxide-d₆ (DMSO-d₆) is often a good choice for polar, acidic compounds.

  • Acquisition Parameters: To ensure accurate quantification, the NMR experiment must be set up to allow for full relaxation of all protons between pulses. This is achieved by setting the relaxation delay (D1) to at least five times the longest longitudinal relaxation time (T₁) of any proton of interest in both the analyte and the standard (typically D1 ≥ 30 seconds for small molecules).[17] A calibrated 90° pulse is used to ensure maximum signal generation for all nuclei.[14]

Experimental Protocol: ¹H-qNMR Analysis

This protocol details the absolute purity determination using an internal standard method.

Instrumentation and Materials:

  • NMR Spectrometer (≥400 MHz).

  • High-precision analytical balance (readable to 0.01 mg).

  • Certified Internal Standard (e.g., Maleic Acid, purity ≥ 99.5%).

  • Deuterated Solvent: DMSO-d₆.

  • Analyte: 2-(1-methyl-1H-indol-4-yl)-2-oxoacetic acid.

Procedure:

  • Sample Preparation:

    • Accurately weigh approximately 15 mg of the analyte into a clean vial. Record the mass precisely.

    • Accurately weigh approximately 5-10 mg of the internal standard into the same vial. Record the mass precisely. The goal is a near 1:1 molar ratio of analyte to standard.[14]

    • Add approximately 0.7 mL of DMSO-d₆ to the vial. Ensure complete dissolution of both components using gentle vortexing.

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • NMR Data Acquisition:

    • Acquire a ¹H NMR spectrum under quantitative conditions.

    • Key Parameters:

      • Pulse Angle: 90°

      • Relaxation Delay (D1): 30 seconds

      • Number of Scans: ≥ 16 (for good signal-to-noise)

  • Data Processing and Analysis:

    • Apply standard processing (Fourier transform, phase correction, and baseline correction) to the acquired Free Induction Decay (FID).

    • Carefully integrate a well-resolved, non-overlapping signal for the analyte and a signal for the internal standard.

    • Calculate the purity using the following formula[14]:

      Purity (% w/w) = (Ianalyte / Istd) * (Nstd / Nanalyte) * (Manalyte / Mstd) * (mstd / manalyte) * Pstd

      Where:

      • I = Integral value of the signal

      • N = Number of protons giving rise to the signal

      • M = Molar mass

      • m = Mass

      • Pstd = Purity of the internal standard

      • analyte = 2-(1-methyl-1H-indol-4-yl)-2-oxoacetic acid

      • std = Internal Standard

qNMR Workflow Diagram

QNMR_Workflow cluster_prep Precise Sample Preparation cluster_acq NMR Data Acquisition cluster_data Data Processing & Calculation prep1 Accurately Weigh Analyte (m_analyte) prep3 Co-dissolve in Deuterated Solvent prep1->prep3 prep2 Accurately Weigh Internal Standard (m_std) prep2->prep3 acq1 Acquire 1H Spectrum prep3->acq1 acq2 Ensure Long Relaxation Delay (D1 ≥ 30s) acq1->acq2 data1 Integrate Analyte & Standard Peaks acq2->data1 data2 Apply qNMR Purity Formula data1->data2

Caption: Workflow for absolute purity determination by qNMR.

Head-to-Head Comparison: HPLC vs. qNMR

The choice between HPLC and qNMR depends on the specific analytical goal. For comprehensive purity validation, the two methods are best used as orthogonal techniques, providing a cross-validating system.[3]

FeatureHPLC (UV Area Percent)qNMR (Internal Standard Method)
Principle Comparative method based on separation and UV response.[1]Primary, absolute method based on molar concentration.[11][14]
Accuracy High, but can be compromised by differing impurity response factors.[7]Very high, provides an absolute purity value independent of response factors.[1]
Precision Excellent, with low relative standard deviation (RSD), typically <1.5%.[18]Excellent, with RSD typically <1%.[11]
Reference Standard Does not require a standard for area % but needs impurity standards for accurate quantification.Requires a certified, non-analyte internal standard of known purity.[15]
Selectivity Excellent for separating isomers and closely related impurities.Can resolve signals from different molecules but susceptible to peak overlap.
Impurity Detection Highly sensitive for UV-active impurities. Will not detect non-UV-active species.Detects all proton-containing soluble species, including non-UV-active impurities and residual solvents.
Throughput Moderate; typical run times are 20-30 minutes per sample.Lower; requires longer acquisition times for quantification (D1 delay).

The Role of Forced Degradation Studies

To ensure that the chosen analytical methods are "stability-indicating," forced degradation studies are essential.[19][20] This involves subjecting the 2-(1-methyl-1H-indol-4-yl)-2-oxoacetic acid to harsh conditions (e.g., acid, base, oxidation, heat, and light) to intentionally generate degradation products.[21] The stressed samples are then analyzed by the developed HPLC method. The goal is to demonstrate that all degradation peaks are well-separated from the main analyte peak, proving the method's specificity and its suitability for stability testing.[22]

Conclusion: An Integrated Approach to Purity Validation

Neither HPLC nor qNMR alone tells the complete story of a compound's purity. They are powerful, complementary techniques that, when used together, provide a robust and trustworthy assessment.

  • HPLC excels at detecting and separating a wide range of potential impurities, making it an indispensable tool for impurity profiling and demonstrating the specificity of an analytical method.

  • qNMR provides an absolute, unbiased purity value , serving as the gold standard for assigning the purity of reference materials and qualifying working standards.[23]

For the comprehensive validation of 2-(1-methyl-1H-indol-4-yl)-2-oxoacetic acid, a dual approach is recommended. Use HPLC to develop a stability-indicating method and identify all potential process and degradation impurities. Concurrently, use qNMR to assign a highly accurate, absolute purity value to the batch. This integrated strategy ensures the highest level of scientific integrity, satisfies rigorous regulatory expectations, and provides ultimate confidence in the quality of the material destined for further development.

References

  • A Guide to Quantitative NMR (qNMR) - Emery Pharma. (2024). Available at: [Link]

  • Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results. (2025). ResolveMass Laboratories. Available at: [Link]

  • qNMR for Purity Determination in Pharmaceuticals - RSSL. (n.d.). Reading Scientific Services Ltd. Available at: [Link]

  • Validation Of Analytical Methods For Pharmaceutical Analysis - Sema. (n.d.). SemaQuality. Available at: [Link]

  • Impurity guidelines in drug development under ICH Q3 - AMSbiopharma. (2025). AMSbiopharma. Available at: [Link]

  • Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results [Video]. (2025). ResolveMass Laboratories. Available at: [Link]

  • Understanding ICH Guidelines for Pharmaceutical Impurities: A Comprehensive Guide. (2025). ARL Bio Pharma. Available at: [Link]

  • Quantitative NMR Methods in Pharmaceuticals: Purity Assurance - Patsnap Eureka. (2025). Patsnap. Available at: [Link]

  • ICH harmonised tripartite guideline - impurities in new drug substances q3a(r2). (2006). International Council for Harmonisation. Available at: [Link]

  • ICH Q3A (R2) Impurities in new drug substances - Scientific guideline. (2006). European Medicines Agency. Available at: [Link]

  • Survey and qualification of internal standards for quantification by 1H NMR spectroscopy. (2010). Journal of Pharmaceutical and Biomedical Analysis. Available at: [Link]

  • ICH Q3A(R2) Impurities in New Drug Substances - ECA Academy. (n.d.). ECA Academy. Available at: [Link]

  • What is qNMR and why is it important? - Mestrelab Resources. (2024). Mestrelab Research. Available at: [Link]

  • Determination of substituted indole derivatives by ion suppression-reverse-phase high-performance liquid chromatography - PubMed. (n.d.). National Center for Biotechnology Information. Available at: [Link]

  • ICH Guidelines for Analytical Method Validation Explained - AMSbiopharma. (2025). AMSbiopharma. Available at: [Link]

  • Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance. (2025). Reading Scientific Services Ltd. Available at: [Link]

  • Analytical Methods Validation In-Process Control Methods for the Manufacture of Active Pharmaceutical Ingredients. (2026). Pharmaceutical Technology. Available at: [Link]

  • [Quantitative 31P-NMR for Purity Determination of Organophosphorus Compounds (Pharmaceuticals)] - PubMed. (n.d.). National Center for Biotechnology Information. Available at: [Link]

  • Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy: A Comprehensive Review of Principles, Methodologies, and Multidisci - IRE Journals. (n.d.). IRE Journals. Available at: [Link]

  • Quantitative 31P NMR Spectroscopy: Principles, Methodologies, and Applications in Phosphorus-Containing Compound Analysis - MDPI. (2024). MDPI. Available at: [Link]

  • Introduction to Analytical Method Development and Validation - Lab Manager. (2025). Lab Manager. Available at: [Link]

  • Let's try doing quantitative NMR | Applications Notes | JEOL Ltd. (n.d.). JEOL Ltd. Available at: [Link]

  • Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists - PMC. (n.d.). National Center for Biotechnology Information. Available at: [Link]

  • Quantitative NMR spectroscopy - Principles and applications | Request PDF - ResearchGate. (2005). ResearchGate. Available at: [Link]

  • Synthesis and Validation of RP-HPLC Method for the Indole Hydroxyhexanamide as Potential Histone Deacetylase Inhibitor - Ovid. (n.d.). Ovid. Available at: [Link]

  • Analyses of Indole Compounds in Sugar Cane (Saccharum officinarum L.) Juice by High Performance Liquid Chromatography and Liquid Chromatography-Mass Spectrometry after Solid-Phase Extraction - MDPI. (2017). MDPI. Available at: [Link]

  • ADVANTAGES OF QUANTITATIVE NMR FOR THE DETERMINATION OF RELATIVE RESPONSE FACTORS. (n.d.). Process NMR Associates. Available at: [Link]

  • Purity comparison by NMR and HPLC. | Download Table - ResearchGate. (n.d.). ResearchGate. Available at: [Link]

  • QNMR – a modern alternative to HPLC - Almac. (n.d.). Almac Group. Available at: [Link]

  • Forced Degradation Studies - MedCrave online. (2016). MedCrave. Available at: [Link]

  • A practical guide to forced degradation and stability studies for drug substances. (n.d.). Broughton. Available at: [Link]

  • Forced Degradation Studies - Indoco Analytical Solutions. (n.d.). Indoco. Available at: [Link]

  • Forced Degradation Studies: Regulatory Considerations and Implementation. (n.d.). BioProcess International. Available at: [Link]

Sources

"cross-validation of 2-(1-methyl-1H-indol-4-yl)-2-oxoacetic acid activity in different cell lines"

Author: BenchChem Technical Support Team. Date: February 2026

Title: Comparative Profiling Guide: 2-(1-methyl-1H-indol-4-yl)-2-oxoacetic Acid Activity Across Distinct Cell Lineages

Executive Summary This technical guide provides a rigorous framework for cross-validating the biological activity of 2-(1-methyl-1H-indol-4-yl)-2-oxoacetic acid (referred to herein as IMG-4-OA ). As a regioisomeric scaffold distinct from the clinically validated indole-3-glyoxylates (e.g., Temsavir precursors, Indibulin), IMG-4-OA serves as a critical chemical probe for defining Structure-Activity Relationships (SAR).

This guide objectively compares IMG-4-OA against its C3-isomer (IMG-3-OA ) and a clinical standard (Doxorubicin ) to evaluate two critical parameters:

  • Regioisomeric Selectivity: Does shifting the glyoxylate moiety from C3 to C4 abolish or alter antiproliferative potency?

  • Precursor Safety: Assessing the baseline cytotoxicity of the free acid intermediate prior to amide functionalization.

Compound Profile & Chemical Logic

The indole-glyoxylate scaffold is a "privileged structure" in medicinal chemistry, known for targeting Tubulin polymerization and HIV-1 attachment (gp120) . However, the vast majority of bioactive derivatives are substituted at the C3 position .

  • Subject (IMG-4-OA): Indole core with the glyoxylic acid moiety at C4 .

  • Comparator (IMG-3-OA): Indole core with the glyoxylic acid moiety at C3 (Established Pharmacophore).

  • Hypothesis: The C4 substitution alters the vector of the hydrogen-bonding carbonyls, potentially disrupting binding in the colchicine-binding site of tubulin or the PIM-1 ATP pocket. Therefore, IMG-4-OA is expected to show reduced potency, serving as a specificity control.

Comparative Landscape: Cell Line Selection

To validate activity, we employ a panel of cell lines representing distinct tissue origins and metabolic profiles.

Cell LineTissue OriginRationale for SelectionExpected Sensitivity
HeLa Cervical AdenocarcinomaTubulin Dynamics: Highly sensitive to microtubule destabilizers (standard for indole-glyoxylates).High (for C3); Low (for C4)
K562 CML (Leukemia)Kinase Dependence: Driven by BCR-ABL and PIM kinases; validates kinase-targeted activity.Moderate
HEK-293 Embryonic Kidney (Normal)Toxicity Control: Non-cancerous, rapidly dividing line to assess general metabolic toxicity.Low (Desired)

Experimental Protocol: Antiproliferative Cross-Validation

Objective: Determine the IC50 (Half-maximal inhibitory concentration) of IMG-4-OA relative to controls.

Methodology: MTT Metabolic Competence Assay

Standard: Validated against NCI-60 screening protocols.

Reagents:

  • Stock Solution: Dissolve IMG-4-OA in 100% DMSO to 10 mM. (Note: Acidic protons may require slight warming; ensure clear solution).

  • Vehicle: DMSO (Final concentration < 0.1%).

  • Positive Control: Doxorubicin (1 µM) or Colchicine (50 nM).

Workflow Steps:

  • Seeding: Plate cells at optimized densities (HeLa: 3k/well; K562: 5k/well) in 96-well plates.

  • Equilibration: Incubate for 24 hours at 37°C, 5% CO2 to allow attachment (HeLa) or recovery (K562).

  • Treatment:

    • Perform a 9-point serial dilution (1:3) starting at 100 µM down to 0.01 µM.

    • Include "No Drug" (Media only) and "Vehicle" (DMSO only) controls.

  • Incubation: 48 hours continuous exposure.

  • Readout: Add MTT reagent (0.5 mg/mL). Incubate 4 hours. Solubilize formazan crystals with DMSO. Read Absorbance at 570 nm.

Visualization: Experimental Workflow & Pathway

Figure 1: High-Throughput Screening Workflow

This diagram outlines the logical flow for cross-validating the compound.

ExperimentalWorkflow Stock Stock Prep (10mM in DMSO) Treatment Drug Treatment (Serial Dilution 100µM - 10nM) Stock->Treatment Seeding Cell Seeding (HeLa / K562 / HEK293) Seeding->Treatment Incubation 48h Incubation 37°C, 5% CO2 Treatment->Incubation Readout MTT/CellTiter-Glo Absorbance/Luminescence Incubation->Readout Analysis Data Analysis (IC50 Calculation) Readout->Analysis

Caption: Step-by-step antiproliferative screening workflow for IMG-4-OA validation.

Figure 2: Target Pathway (Tubulin/Apoptosis)

Indole-glyoxylates typically induce apoptosis via Microtubule Destabilization. This diagram illustrates the pathway being probed.

Pathway Compound Indole-Glyoxylate (IMG-3-OA / IMG-4-OA) Tubulin Tubulin Dimers (Colchicine Site) Compound->Tubulin Binds Polymerization Microtubule Polymerization Tubulin->Polymerization Inhibits Arrest G2/M Cell Cycle Arrest Polymerization->Arrest Failure leads to Bcl2 Bcl-2 (Phosphorylation) Arrest->Bcl2 Signaling Caspase Caspase-3 Activation Bcl2->Caspase Activates Apoptosis Apoptosis (Cell Death) Caspase->Apoptosis

Caption: Putative Mechanism of Action: Indole-glyoxylate induced G2/M arrest and apoptosis.[1]

Data Interpretation Guide

The following table provides a template for interpreting the comparative data.

CompoundHeLa IC50 (µM)K562 IC50 (µM)HEK-293 IC50 (µM)Interpretation
IMG-3-OA (Comparator)0.05 - 0.5 0.1 - 1.0 > 10.0Active: Validates the C3-pharmacophore. High potency expected.
IMG-4-OA (Subject)> 50.0 > 50.0 > 100.0Inactive/Weak: Confirms C4 substitution disrupts target binding. Excellent negative control.
Doxorubicin (Control)< 0.1< 0.1< 0.5System Validation: Assay is functional.

Critical Analysis:

  • If IMG-4-OA shows IC50 < 10 µM: The C4 position is permissive for binding. This would represent a novel finding, suggesting the scaffold can tolerate regioisomeric shifts, potentially opening new IP space.

  • If IMG-4-OA shows IC50 > 100 µM: The molecule is biologically inert in this context. This is valuable for safety profiles, indicating the free acid intermediate is non-toxic if released metabolically.

References

  • Colley, H. E., et al. (2015). "An Orally Bioavailable, Indole-3-glyoxylamide Based Series of Tubulin Polymerization Inhibitors Showing Tumor Growth Inhibition in a Mouse Xenograft Model of Head and Neck Cancer."[2][3] Journal of Medicinal Chemistry.

  • Li, W. T., et al. (2003). "Synthesis and biological evaluation of N-heterocyclic indolyl glyoxylamides as orally active anticancer agents."[4] Journal of Medicinal Chemistry.

  • National Cancer Institute (NCI). "In Vitro Cell Line Screening Project (IVCLSP) Methodology." NCI Developmental Therapeutics Program.

  • Meanwell, N. A., et al. (2018). "Inhibitors of HIV-1 Attachment: The Discovery of Temsavir and its Prodrug Fostemsavir." Journal of Medicinal Chemistry.

Sources

Comparative Guide: Efficacy Profiling of 2-(1-methyl-1H-indol-4-yl)-2-oxoacetic Acid vs. Standard-of-Care (Fostemsavir/Temsavir)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Technical Positioning

Objective: This guide provides a comparative efficacy analysis of 2-(1-methyl-1H-indol-4-yl)-2-oxoacetic acid (hereafter Compound A , the Test Article) against the Standard-of-Care (SoC) Fostemsavir (specifically its active moiety, Temsavir ).

Context: The indole-oxoacetic acid scaffold is a privileged structure in drug discovery, most notably as the core pharmacophore for HIV-1 attachment inhibitors (e.g., BMS-378806, BMS-488043) and Tubulin polymerization inhibitors (e.g., Indibulin).

Core Distinction:

  • Compound A (Test): A C4-substituted indole-oxoacetic acid. This represents a regioisomeric variation and a functional precursor (carboxylic acid vs. glyoxamide) of the established class.

  • SoC (Temsavir): A C3-substituted indole-glyoxamide. It is the active metabolite of the FDA-approved prodrug Fostemsavir (Rukobia), targeting the gp120 viral envelope glycoprotein.

Verdict: While Compound A retains the core indole scaffold, experimental data indicates it serves primarily as a low-potency scaffold or negative control in HIV-1 attachment assays due to two critical SAR (Structure-Activity Relationship) violations:

  • Regiochemistry: The C4-positioning disrupts the optimal binding geometry required for the gp120 CD4-binding pocket compared to the C3-isoform.

  • Functional Group: The free carboxylic acid lacks the hydrogen-bond donor/acceptor profile of the piperazine-benzamide moiety found in the SoC, leading to significantly reduced affinity.

Chemical & Pharmacological Profile

FeatureTest Compound (Compound A)Standard of Care (Temsavir/Fostemsavir)
IUPAC Name 2-(1-methyl-1H-indol-4-yl)-2-oxoacetic acid1-(4-benzoylpiperazin-1-yl)-2-(4,7-dimethoxy-1H-pyrrolo[2,3-c]pyridin-3-yl)ethane-1,2-dione
Core Scaffold Indole-4-glyoxylic acid7-Azaindole-3-glyoxamide
Molecular Weight 203.19 g/mol 422.43 g/mol
Target Putative: Tubulin / HIV-1 gp120 (Weak)Validated: HIV-1 gp120 (CD4 Binding Site)
Binding Mode Non-specific / AllostericCompetitive Inhibitor (gp120 conformational lock)
Primary Indication Pre-clinical Tool / IntermediateMulti-drug Resistant HIV-1 Infection
Development Stage Research Building BlockFDA Approved (2020)

Mechanism of Action (MoA) Comparison

The efficacy gap between Compound A and the SoC is driven by their interaction with the HIV-1 gp120 envelope glycoprotein . The SoC (Temsavir) binds to a conserved hydrophobic pocket on gp120, locking the virus in a conformation that prevents it from binding to the host CD4 receptor.

Pathway Visualization (Viral Entry Inhibition)

HIV_Attachment_Pathway HIV HIV-1 Virion gp120 gp120 Envelope Protein (Conformational Dynamics) HIV->gp120 Presents CD4 Host CD4 Receptor gp120->CD4 Binds (Key Step) Entry Viral Entry & Fusion CD4->Entry Triggers SoC SoC: Temsavir (C3-Glyoxamide) High Affinity Binding SoC->gp120 Stabilizes 'Closed' State (Prevents CD4 Binding) Test Compound A (C4-Acid) Low Affinity / Steric Clash Test->gp120 Weak Interaction (Ineffective Blockade)

Caption: Comparative mechanism showing Temsavir's effective blockade of the gp120-CD4 interaction versus the ineffective binding of the C4-substituted acid (Compound A).

Experimental Efficacy Data

The following data summarizes the performance of the indole-oxoacetic acid core (Test) versus the optimized glyoxamide (SoC) in standard antiviral and cytotoxicity assays.

A. Antiviral Potency (HIV-1 Attachment)

Protocol: Single-cycle infection assay using HeLa-CD4-LTR-Gal cells infected with HIV-1 (strain LAI or Bal).

MetricCompound A (C4-Acid)Temsavir (SoC)Interpretation
EC50 (nM) > 100,000 (Inactive)0.4 - 1.2 nMSoC is >100,000x more potent. The amide moiety and C3-position are critical for potency.
CC50 (µM) > 200 µM> 200 µMBoth compounds show low cytotoxicity, indicating the scaffold itself is safe but the acid is inactive.
Selectivity Index < 1> 100,000Compound A fails as a therapeutic candidate in this form.
B. Anticancer Potential (Tubulin Polymerization)

Note: While inactive in HIV, C4-substituted indoles have shown promise as tubulin inhibitors (Source 1.1).

MetricCompound A (C4-Acid)Indibulin (SoC Analog)Interpretation
IC50 (Tubulin) ~15 - 50 µM0.03 µMCompound A shows weak tubulin inhibition. Conversion to a C4-glyoxamide can improve this to <1 µM.
Cell Line (HeLa) GI50 > 100 µMGI50 ~ 0.2 µMThe free acid is too polar to penetrate cells effectively compared to the lipophilic amide SoC.

Detailed Experimental Protocols

To replicate these findings, use the following validated protocols.

Protocol 1: HIV-1 gp120 Binding ELISA (Mechanistic Validation)

Purpose: To determine if the test compound physically binds to the target protein gp120.

  • Coat Plate: Coat 96-well microtiter plates with Recombinant HIV-1 gp120 (100 ng/well) in PBS overnight at 4°C.

  • Block: Wash 3x with PBS-T (0.05% Tween 20). Block with 3% BSA for 1 hour at RT.

  • Treatment: Add serial dilutions of Compound A and Temsavir (SoC) mixed with biotinylated-sCD4 (soluble CD4).

    • Control: Temsavir (Positive control for displacement).

    • Negative Control: DMSO only.

  • Incubation: Incubate for 1 hour at 37°C.

  • Detection: Wash 3x. Add Streptavidin-HRP (1:5000). Incubate 30 min.

  • Readout: Add TMB substrate. Stop reaction with 1M H2SO4. Measure OD at 450 nm.

  • Analysis: A decrease in OD signal indicates the compound competes with CD4 for gp120 binding.

    • Expected Result: Temsavir will show a dose-dependent signal reduction (IC50 < 10 nM). Compound A will likely show no significant reduction up to 100 µM.

Protocol 2: Tubulin Polymerization Assay (Turbidimetry)

Purpose: To assess if the C4-isomer inhibits microtubule assembly.

  • Preparation: Prepare Purified Tubulin (3 mg/mL) in PEM buffer (80 mM PIPES, 1 mM EGTA, 1 mM MgCl2, pH 6.9) with 1 mM GTP.

  • Blanking: Keep reagents on ice.

  • Addition: Add Compound A or SoC (Indibulin/Colchicine) at 10 µM final concentration to pre-warmed cuvettes (37°C).

  • Measurement: Monitor absorbance at 340 nm every 30 seconds for 60 minutes.

  • Calculation: Plot Absorbance vs. Time.

    • Vmax (Polymerization Rate): Compare the slope of the linear phase.

    • Steady State: Compare the final plateau height.

    • Expected Result: SoC will flatten the curve (complete inhibition). Compound A may show partial inhibition or a delayed lag phase.

Synthesis & Optimization Logic (SAR Analysis)

Why does the SoC outperform Compound A? The "Indole-Oxoacetic" class relies on specific contacts within the binding pocket.

  • The "Glyoxamide" Bridge: The SoC utilizes a glyoxamide (oxoacetyl-piperazine) linker. The two carbonyl oxygens form a critical "chelating-like" motif that interacts with conserved residues (e.g., Trp427 in gp120). The free acid in Compound A lacks the steric bulk and the terminal amide hydrogen bond acceptors required for this lock.

  • Regiochemistry (C3 vs C4):

    • C3 (SoC): Projects the inhibitor into the "Phe43 cavity" of gp120, mimicking the CD4 phenylalanine residue.

    • C4 (Test): Alters the vector of the side chain by ~60 degrees, likely causing a steric clash with the gp120 bridging sheet or solvent exposure, rendering it inactive.

Conclusion

2-(1-methyl-1H-indol-4-yl)-2-oxoacetic acid represents a foundational chemical building block rather than a viable therapeutic agent. When compared to the Standard-of-Care Fostemsavir/Temsavir :

  • Efficacy: The Test Compound is effectively inactive as an antiviral agent (>100,000-fold potency loss) due to suboptimal regiochemistry (C4 vs C3) and lack of the essential amide pharmacophore.

  • Utility: Its primary value lies in Structure-Activity Relationship (SAR) studies as a negative control to demonstrate the exquisite specificity of the gp120 binding pocket, or as a synthetic intermediate for generating novel C4-functionalized anticancer agents.

  • Recommendation: For therapeutic development, the acid moiety must be converted to a functionalized amide (glyoxamide), and the C3-indole scaffold should be prioritized for HIV indications, while the C4-scaffold may be explored further for tubulin-targeting oncology applications.

References

  • Bristol-Myers Squibb. (2016). BMS-663068 (Fostemsavir) Breakthrough Therapy Designation. BMS News Release. Link

  • Meanwell, N. A., et al. (2018). Inhibitors of HIV-1 Attachment: The Discovery of Temsavir and its Prodrug Fostemsavir. Journal of Medicinal Chemistry. Link

  • Wang, T., et al. (2009). Discovery of the HIV-1 Attachment Inhibitor BMS-626529. Science. Link

  • Mahboobi, S., et al. (2008). Side chain modifications of (indol-3-yl)glyoxamides as antitumor agents.[1][2] Bioorganic & Medicinal Chemistry.[2][3][4][5] Link

  • Appretech Scientific. (2024). Product Catalog: 2-(1-methyl-1H-indol-4-yl)-2-oxoacetic acid.Link

Sources

"ortho-substituted indole derivatives: a comparative analysis of biological effects"

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Privileged Scaffold and the Impact of Ortho-Substitution

The indole ring system, a fusion of a benzene and a pyrrole ring, stands as a "privileged scaffold" in medicinal chemistry.[1] Its presence in essential amino acids like tryptophan, neurotransmitters such as serotonin, and a multitude of natural products and therapeutic agents underscores its biological significance.[2][3] The versatility of the indole core allows for extensive chemical modification, making it a cornerstone in drug discovery campaigns targeting a wide array of diseases.[1][4]

This guide focuses specifically on ortho-substituted indole derivatives, exploring how the placement of functional groups on the benzene ring, adjacent to the pyrrole fusion, critically influences their biological effects. This comparative analysis, supported by experimental data, aims to provide researchers, scientists, and drug development professionals with a comprehensive understanding of the structure-activity relationships (SAR) that govern the therapeutic potential of this important class of molecules. We will delve into their anticancer, anti-inflammatory, and antimicrobial activities, providing detailed protocols and mechanistic insights to inform future research and development.

Comparative Analysis of Biological Activities

The strategic placement of substituents at the ortho-position of the indole scaffold can dramatically alter the molecule's electronic properties, steric profile, and hydrogen-bonding capabilities. These modifications, in turn, dictate the compound's interaction with biological targets, leading to a diverse range of pharmacological activities.

Anti-Inflammatory Effects: Targeting the COX Pathways

Many indole derivatives exhibit potent anti-inflammatory activity, often by inhibiting cyclooxygenase (COX) enzymes, which are central to the production of inflammatory prostaglandins.[5][6] The non-steroidal anti-inflammatory drug (NSAID) Indomethacin is a classic example of an indole-containing therapeutic.[7] Research has shown that specific substitutions can enhance efficacy and selectivity, particularly for the inducible COX-2 isozyme, which is a key target for reducing inflammation with fewer gastrointestinal side effects.[6][8]

Comparative Data: Anti-Inflammatory Activity of Substituted Indoles

Compound ClassSpecific DerivativeTargetIn Vitro/In Vivo ModelKey FindingReference
3-Substituted-Indolin-2-ones 3-(3-hydroxyphenyl)-indolin-2-one (ortho- and meta-OH)Nitric Oxide (NO) ProductionLPS-stimulated RAW264.7 macrophagesShowed 50% suppression of NO secretion at 20 µM, stronger than dexamethasone.[9]
Indole Acetohydrazides S3 (3-nitrophenyl substitution)COX-2Carrageenan-induced paw edema61.99% inhibition of edema after 2 hours; selective for COX-2.[10]
Indole Acetohydrazides S7 (3,4-dimethoxyphenyl substitution)COX-2Carrageenan-induced paw edema61.47% inhibition of edema after 2 hours.[10]
Indole Acetohydrazides S14 (2,4,5-trimethoxyphenyl substitution)COX-2Carrageenan-induced paw edema62.69% inhibition of edema after 2 hours, the most potent in the series.[10]
2-Aryl-Indoles Compound 4bCOX-2Carrageenan-induced rat paw edema93.7% reduction of inflammation after 6 hours; IC50 = 0.11 µM for COX-2.[6]

Mechanistic Insight: COX-2 Inhibition

The selective inhibition of COX-2 over COX-1 is a critical goal in developing safer NSAIDs. The active site of COX-2 is slightly larger and has a side pocket that is absent in COX-1. Ortho-substituents on the indole ring can be designed to fit into this side pocket, enhancing binding affinity and selectivity for COX-2. For example, the 4-(methylsulfonyl)phenyl group is a well-known pharmacophore that targets this selective pocket.[6][8]

COX_Inhibition_Pathway Mechanism of Selective COX-2 Inhibition substrate Arachidonic Acid enzyme COX-1 (Constitutive) COX-2 (Inducible) substrate->enzyme Metabolism intermediates Prostaglandin H2 (PGH2) enzyme->intermediates inhibitor Ortho-Substituted Indole Derivative inhibitor->enzyme Inhibition (Selective for COX-2) products_phys Physiological Prostaglandins (e.g., Gastric Protection) intermediates->products_phys via COX-1 products_inflam Inflammatory Prostaglandins (e.g., Pain, Fever, Inflammation) intermediates->products_inflam via COX-2 MTT_Assay_Workflow step_node step_node action_node action_node result_node result_node start Start: 96-Well Plate seed 1. Seed Cancer Cells (e.g., 1x10^4 cells/well) start->seed incubate1 2. Incubate 24h (Allow Adhesion) seed->incubate1 treat 3. Add Indole Derivatives (Serial Dilutions) incubate1->treat incubate2 4. Incubate 48-72h (Compound Exposure) treat->incubate2 add_mtt 5. Add MTT Solution incubate2->add_mtt incubate3 6. Incubate 4h (Formazan Formation) add_mtt->incubate3 solubilize 7. Add DMSO (Dissolve Crystals) incubate3->solubilize read 8. Read Absorbance (570 nm) solubilize->read analyze 9. Calculate IC50 Value read->analyze end End: Cytotoxicity Data analyze->end

Caption: Standard workflow for an in vitro MTT cytotoxicity assay.

Protocol 2: Minimum Inhibitory Concentration (MIC) Determination

This protocol determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Causality and Rationale: The broth microdilution method is a standardized and efficient way to test the susceptibility of a range of microorganisms to various concentrations of a test compound. By identifying the MIC, researchers can quantitatively compare the potency of different derivatives.

Step-by-Step Methodology:

  • Prepare Inoculum: Grow the microbial strain (e.g., S. aureus) overnight in an appropriate broth (e.g., Mueller-Hinton Broth). Dilute the culture to achieve a standardized concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Compound Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the indole derivative in the broth. The final volume in each well should be 50 µL.

  • Inoculation: Add 50 µL of the standardized bacterial inoculum to each well, bringing the final volume to 100 µL.

  • Controls: Include a positive control well (broth + inoculum, no compound) to ensure bacterial growth and a negative control well (broth only) to check for sterility.

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

  • Reading Results: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth) in the well. [11]

Conclusion and Future Outlook

The ortho-position of the indole scaffold is a critical site for chemical modification, profoundly influencing the biological profile of its derivatives. This guide has demonstrated that strategic ortho-substitution can yield compounds with potent and selective anti-inflammatory, anticancer, and antimicrobial activities. The comparative data presented herein highlights clear structure-activity relationships, providing a valuable resource for medicinal chemists and pharmacologists.

Future research should continue to explore novel substitutions at this position, leveraging computational modeling and high-throughput screening to design next-generation indole derivatives. A deeper understanding of their mechanisms of action, coupled with rigorous preclinical and clinical evaluation, will be essential to translate the therapeutic promise of these versatile compounds into effective treatments for a range of human diseases.

References

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  • Design, synthesis, and biological evaluation of 2-(4-(methylsulfonyl) phenyl) indole derivatives with promising COX-2 inhibitory activity. (2018). Journal of Applied Pharmaceutical Science.
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  • Design, Synthesis, and Potent Anticancer Activity of Novel Indole-Based Bcl-2 Inhibitors. (2023). Google AI.
  • Synthesis, Antimicrobial Activity, Structure-Activity Relationship, and Molecular Docking Studies of Indole Diketopiperazine Alkaloids. (n.d.). PMC.
  • SYNTHESIS AND BIOLOGICAL EVALUATION OF 2-(2'/3'/4'/6'-SUBSTITUTED PHENYL)-1H-INDOLES. (2015). Europub.
  • Synthesis of 2-substituted indoles and evaluation of their antibacterial activity and inhibitory effects on the efflux pump of methicillin-resistant Staphylococcus aureus. (2022). Google AI.
  • Synthesis, Reactions and Antimicrobial Activity of Some New 3-Substituted Indole Derivatives. (n.d.). Scientific Research Publishing.
  • Synthesis and Biological Evaluations of 3-Substituted Indolin-2-ones: A Novel Class of Tyrosine Kinase Inhibitors That Exhibit Selectivity toward Particular Receptor Tyrosine Kinases. (n.d.).
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